(11Z,14Z)-Ethyl icosa-11,14-dienoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl (11Z,14Z)-icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCCFLKWCNDQZ-MURFETPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (11Z,14Z)-Ethyl Icosa-11,14-dienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (11Z,14Z)-Ethyl icosa-11,14-dienoate, also known as ethyl dihomo-γ-linolenate. This polyunsaturated fatty acid (PUFA) ethyl ester is a valuable intermediate in various biochemical studies. This document outlines detailed methodologies for its chemical synthesis, purification, and analysis, supported by quantitative data and procedural diagrams.
Introduction
This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, a naturally occurring omega-6 fatty acid. The synthesis of this specific isomer with cis double bonds at the 11th and 14th positions requires stereoselective methods. A common and effective strategy for achieving this is through the Wittig reaction, which allows for the precise formation of carbon-carbon double bonds with the desired Z-configuration. Subsequent purification is crucial to isolate the target compound from reaction byproducts and isomers.
Synthesis of this compound
The synthesis of this compound can be approached through the creation of the C20 fatty acid backbone with the correct stereochemistry, followed by esterification. While various methods exist for the formation of cis-alkenes, the Wittig reaction remains a prominent choice for its reliability in producing the desired Z-isomer from an aldehyde and a phosphonium (B103445) ylide.
Biosynthesis Overview
In biological systems, the precursor, icosa-11,14-dienoic acid, is formed through the elongation of linoleic acid. This pathway involves a series of enzymatic reactions that extend the carbon chain of the essential fatty acid.
Caption: Biosynthetic pathway of Icosa-11,14-dienoic acid.
Chemical Synthesis Experimental Protocol
This protocol outlines a plausible synthetic route involving a Wittig reaction to form the C20 backbone, followed by ethyl esterification. This is a generalized procedure based on common organic synthesis techniques for similar molecules.
Step 1: Synthesis of (11Z,14Z)-Icosa-11,14-dienoic Acid via Wittig Reaction
The key step is the coupling of an appropriate C9 phosphonium ylide with a C11 aldehyde ester.
-
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Methyl 11-oxoundecanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add 1-bromononane (1.0 eq) and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield nonyltriphenylphosphonium bromide.
-
Wittig Reaction: Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78°C. Add n-BuLi (1.0 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 1 hour.
-
Add a solution of methyl 11-oxoundecanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, methyl (11Z,14Z)-icosa-11,14-dienoate, is then purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of the Methyl Ester
-
Materials:
-
Methyl (11Z,14Z)-icosa-11,14-dienoate
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified methyl ester in a solution of KOH in methanol/water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with HCl.
-
Extract the product with diethyl ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (11Z,14Z)-icosa-11,14-dienoic acid.
-
Step 3: Ethyl Esterification
-
Materials:
-
(11Z,14Z)-Icosa-11,14-dienoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the (11Z,14Z)-icosa-11,14-dienoic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with hexane, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude this compound.
-
Caption: Chemical synthesis workflow.
Purification of this compound
Purification of the crude ethyl ester is essential to remove unreacted starting materials, byproducts such as triphenylphosphine oxide from the Wittig reaction, and any isomeric impurities. A multi-step purification strategy is often employed.
Purification Experimental Protocols
Method 1: Silica Gel Column Chromatography
This is a standard method for the initial purification of the crude product.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the partially purified ethyl ester.
-
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, reversed-phase preparative HPLC is a powerful technique.
-
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
C18 reversed-phase preparative HPLC column
-
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Inject the sample and monitor the elution profile using a UV detector (typically around 205-215 nm for non-conjugated double bonds) or an evaporative light scattering detector (ELSD).
-
Collect the fraction corresponding to the main peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified this compound.
-
Caption: Purification workflow.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification processes. These values are illustrative and can vary based on reaction scale and specific conditions.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Nonyltriphenylphosphonium bromide | 1-Bromononane | 85-95 |
| 2 | Methyl (11Z,14Z)-icosa-11,14-dienoate | Methyl 11-oxoundecanoate | 60-75 |
| 3 | (11Z,14Z)-Icosa-11,14-dienoic acid | Methyl ester | >95 |
| 4 | Crude this compound | Free fatty acid | 90-98 |
| 5 | Purified this compound | Crude ethyl ester | 70-85 |
Table 2: Purity Analysis
| Purification Stage | Analytical Method | Typical Purity (%) |
| Crude Product | GC-MS | 50-70 |
| After Silica Gel Chromatography | GC-MS | 90-95 |
| After Preparative HPLC | GC-MS | >98 |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ethyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence and cis configuration of the double bonds. The chemical shifts and coupling constants of the olefinic protons are characteristic of the Z-geometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, such as the ester carbonyl (~1740 cm⁻¹) and C-H stretches of the double bonds.
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires careful attention to experimental details, particularly the maintenance of anhydrous and inert conditions during the Wittig reaction. The combination of silica gel chromatography and preparative HPLC is an effective strategy for achieving high purity. The analytical methods outlined are essential for the verification of the final product's identity and quality, ensuring its suitability for research and development applications.
In-Depth Technical Guide: Biological Functions of (11Z,14Z)-Ethyl icosa-11,14-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. Following administration, it is rapidly hydrolyzed in vivo to its active form, (11Z,14Z)-eicosadienoic acid. This guide delineates the core biological functions of this active metabolite, focusing on its roles as a modulator of inflammatory pathways and vascular tone, and its potential influence on sleep patterns. We provide a comprehensive overview of its interactions with key protein targets, the downstream signaling consequences, detailed experimental protocols for assessing its activity, and a summary of the available quantitative data.
Introduction: From Ethyl Ester Prodrug to Bioactive Fatty Acid
This compound serves as a more lipid-soluble precursor to (11Z,14Z)-eicosadienoic acid. Fatty acid ethyl esters (FAEEs) are readily hydrolyzed by esterases in the gastrointestinal tract and blood, releasing the free fatty acid and ethanol. This rapid conversion is a critical aspect of its pharmacology, as the biological effects are mediated by the free fatty acid. (11Z,14Z)-eicosadienoic acid, also known as dihomo-linoleic acid, is a 20-carbon omega-6 fatty acid that is a precursor to several bioactive lipid mediators.
Figure 1: In vivo hydrolysis of this compound.
Core Biological Functions and Mechanisms of Action
The primary biological activities of (11Z,14Z)-eicosadienoic acid stem from its interaction with key enzymes and receptors involved in inflammation and cellular metabolism.
Antagonism of the Leukotriene B4 (LTB4) Receptor
(11Z,14Z)-eicosadienoic acid acts as a competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. By blocking the binding of LTB4 to its receptor, (11Z,14Z)-eicosadienoic acid can attenuate inflammatory responses.
Figure 2: LTB4 receptor antagonism signaling pathway.
Inhibition of Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH)
(11Z,14Z)-eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. IMPDH catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting this enzyme, (11Z,14Z)-eicosadienoic acid can deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby potentially affecting cell proliferation and function.
Figure 3: IMPDH inhibition pathway.
Precursor to Vasodilatory Eicosanoids
(11Z,14Z)-eicosadienoic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosatrienoic acids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These metabolites have been shown to possess vasodilatory properties, suggesting a role for (11Z,14Z)-eicosadienoic acid in the regulation of vascular tone. The vasodilatory effects are often mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Association with Sleep Quality
Some clinical studies have indicated a negative correlation between serum levels of eicosadienoic acids and the degree of sleep disturbance. While the exact mechanism is not fully elucidated, it suggests a potential role of this fatty acid in the complex regulation of sleep-wake cycles. Further research is needed to establish a causal relationship and understand the underlying neurochemical pathways.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of (11Z,14Z)-eicosadienoic acid.
Table 1: Receptor and Enzyme Inhibition Data
| Target | Ligand | Assay Type | Ki (Inhibition Constant) | Reference |
| Leukotriene B4 Receptor (BLT1) | (11Z,14Z)-eicosadienoic acid | Radioligand Competition Binding | 3 µM | [1] |
| Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | (11Z,14Z)-eicosadienoic acid | Enzyme Inhibition Assay | 3.1 µM |
Detailed Experimental Protocols
Leukotriene B4 (LTB4) Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of (11Z,14Z)-eicosadienoic acid for the LTB4 receptor.
Materials:
-
Membrane preparation from cells expressing the LTB4 receptor (e.g., porcine neutrophils).
-
Radiolabeled LTB4 (e.g., [³H]LTB4).
-
Unlabeled LTB4 (for determining non-specific binding).
-
(11Z,14Z)-eicosadienoic acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM CaCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of [³H]LTB4 (typically at or below its Kd), and varying concentrations of (11Z,14Z)-eicosadienoic acid. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 4: Workflow for LTB4 receptor competition binding assay.
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of (11Z,14Z)-eicosadienoic acid against IMPDH.
Materials:
-
Purified recombinant IMPDH enzyme.
-
Inosine 5'-monophosphate (IMP) substrate.
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor.
-
(11Z,14Z)-eicosadienoic acid.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Setup: In a UV-transparent microplate, add the assay buffer, IMPDH enzyme, and varying concentrations of (11Z,14Z)-eicosadienoic acid.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of IMP and NAD⁺ to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to obtain the IC50 value. The Ki can be determined from the IC50 and the substrate concentration using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).
Ex Vivo Vasodilation Assay (Pressure Myography)
Objective: To assess the vasodilatory effects of the metabolites of (11Z,14Z)-eicosadienoic acid on isolated arteries.
Materials:
-
Isolated small resistance arteries (e.g., mesenteric arteries from a rat model).
-
Pressure myograph system.
-
Physiological salt solution (PSS), gassed with 95% O₂/5% CO₂.
-
Vasoconstrictor agent (e.g., phenylephrine).
-
Metabolites of (11Z,14Z)-eicosadienoic acid (e.g., PGE1, 15-HETrE).
Procedure:
-
Vessel Mounting: Dissect and mount a segment of a resistance artery onto the cannulas of the pressure myograph chamber filled with PSS.
-
Equilibration: Pressurize the vessel to a physiological pressure and allow it to equilibrate and develop myogenic tone.
-
Pre-constriction: Induce a stable submaximal constriction of the vessel using a vasoconstrictor agent.
-
Dose-Response: Cumulatively add increasing concentrations of the test metabolite to the superfusing PSS.
-
Measurement: Record the changes in the internal diameter of the vessel at each concentration.
-
Data Analysis: Express the vasodilation as a percentage of the pre-constriction. Plot the percentage of vasodilation against the logarithm of the metabolite concentration to generate a dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal vasodilation).
Conclusion
This compound, through its active metabolite (11Z,14Z)-eicosadienoic acid, exhibits a multi-faceted biological profile. Its ability to antagonize the LTB4 receptor and inhibit IMPDH positions it as a molecule of interest for modulating inflammatory and proliferative processes. Furthermore, its metabolic conversion to vasodilatory eicosanoids suggests a potential role in cardiovascular regulation. The observed correlation with sleep quality opens another avenue for investigation. This technical guide provides a foundational understanding of its biological functions and the methodologies to further explore its therapeutic potential. The provided data and protocols should serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and biomedical sciences.
References
An In-depth Technical Guide to the Natural Sources of (11Z,14Z)-Icosa-11,14-dienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Icosa-11,14-dienoic acid, also known as eicosadienoic acid (EDA) or dihomo-linoleic acid (20:2n-6), is a polyunsaturated omega-6 fatty acid. It serves as a key intermediate in the metabolic pathway that converts linoleic acid into arachidonic acid, a precursor for a wide range of bioactive eicosanoids. While not as abundant as other fatty acids, (11Z,14Z)-icosa-11,14-dienoic acid is found across various biological kingdoms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of its natural sources, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.
Natural Occurrence and Quantitative Data
(11Z,14Z)-Icosa-11,14-dienoic acid is distributed across a diverse range of organisms. The following tables summarize the quantitative data available for its concentration in various natural sources.
Fungal Sources
Certain fungi, particularly of the genera Mortierella, Rhizopus, and Trichoderma, are known to produce (11Z,14Z)-icosa-11,14-dienoic acid. While some species are reported to contain high concentrations, quantitative data in the scientific literature is still emerging for many of them.
| Fungal Species | Sample Type | Concentration (% of Total Fatty Acids) | Reference |
| Mortierella alpina | Mycelia | 0.11 - 0.66 | [1] |
| Rhizopus stolonifer | Mycelia | High concentration reported, specific % not available | [2] |
| Trichoderma harzianum | Mycelia | High concentration reported, specific % not available | [2] |
Plant Sources
This fatty acid is notably present in the seed oils of many plant species, especially within the Pinaceae (pine) family.
| Plant Species | Family | Sample Type | Concentration (% of Total Fatty Acids) | Reference |
| Pinus banksiana | Pinaceae | Seed Oil | 0.84 | [3] |
| Pinus caribaea | Pinaceae | Seed Oil | 0.6 | [4] |
| Pinus cembra | Pinaceae | Seed Oil | Not specified | [4] |
| Pinus densiflora | Pinaceae | Seed Oil | 0.6 | [5] |
| Pinus glabra | Pinaceae | Seed Oil | 0.8 | [6] |
| Pinus griffithii | Pinaceae | Seed Oil | 0.6 | [3] |
| Pinus halepensis | Pinaceae | Seed Oil | Not specified | [7] |
| Pinus kesiya | Pinaceae | Seed Oil | 1.0 | [4] |
| Pinus massoniana | Pinaceae | Seed Oil | 0.7 | [8] |
| Pinus mughus | Pinaceae | Seed Oil | 0.84 | [4] |
| Pinus oocarpa | Pinaceae | Seed Oil | 0.78 | [6] |
| Pinus pinaster | Pinaceae | Seed Oil | 0.85 - 0.87 | [3][4] |
| Pinus sylvestris | Pinaceae | Seed Oil | 1.15 | [4] |
| Pinus taeda | Pinaceae | Seed Oil | 0.74 | [6] |
| Abies cephalonica | Pinaceae | Seed Oil | 0.42 | [3] |
| Cannabis sativa | Cannabaceae | Not specified | Present | [1] |
| Salvia hispanica | Lamiaceae | Not specified | Present | [9][10] |
| Ginkgo biloba | Ginkgoaceae | Lipids | Present | [11] |
Animal Sources
In animals, (11Z,14Z)-icosa-11,14-dienoic acid is found in various tissues and fluids, often as a minor component of the overall fatty acid profile.
| Animal Species | Sample Type | Concentration (% of Total Fatty Acids) | Reference |
| Homo sapiens (Human) | Milk | Positively correlated with gestational age and birth weight | [10] |
| Homo sapiens (Human) | Placenta | Present, involved in fatty acid transport | [9] |
| Arbacia punctulata (Purple-spined sea urchin) | Gonads | Present |
Experimental Protocols
The accurate quantification of (11Z,14Z)-icosa-11,14-dienoic acid from natural sources requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.
Lipid Extraction
The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are commonly employed for their efficiency in extracting a broad range of lipids.
1. Folch Method (for general lipid extraction):
-
Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) chloroform (B151607):methanol mixture.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to facilitate phase separation.
-
Phase Separation: Centrifuge the mixture to separate the chloroform phase (containing lipids) from the aqueous-methanolic phase.
-
Collection: Carefully collect the lower chloroform phase.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
2. Bligh & Dyer Method (suitable for samples with high water content):
-
Homogenization: Homogenize the sample in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation. Centrifuge to clarify the layers.
-
Collection: Collect the lower chloroform phase.
-
Drying: Evaporate the solvent to yield the lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)
For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.
Acid-Catalyzed Transesterification:
-
Reagent: Use a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol.
-
Reaction: Add the reagent to the dried lipid extract and heat at 70-80°C for 1-2 hours in a sealed vial.
-
Extraction: After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381) or petroleum ether.
-
Washing: Wash the organic phase with a dilute salt solution to remove any remaining acid.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent or directly inject an aliquot into the GC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the identification and quantification of FAMEs.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl polysiloxane phase, is recommended for good separation of FAME isomers.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs, and includes a hold at the final temperature.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification of unknown peaks by library matching and Selected Ion Monitoring (SIM) mode for targeted quantification of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester for higher sensitivity.
-
-
Quantification: An internal standard (e.g., heptadecanoic acid, C17:0) should be added at the beginning of the extraction process for accurate quantification. A calibration curve with a certified standard of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester is used to determine the concentration in the samples.
Signaling Pathways and Logical Relationships
(11Z,14Z)-Icosa-11,14-dienoic acid is a crucial intermediate in the omega-6 fatty acid metabolic pathway. The following diagrams illustrate its biosynthesis and the general workflow for its analysis.
Conclusion
(11Z,14Z)-Icosa-11,14-dienoic acid is a naturally occurring fatty acid with a widespread but generally low-level distribution in fungi, plants, and animals. Its role as a key intermediate in the synthesis of arachidonic acid and its potential for conversion into anti-inflammatory compounds make it a molecule of interest for researchers in nutrition, biochemistry, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the natural sources and biological activities of this important omega-6 fatty acid. Further research is warranted to obtain more extensive quantitative data from a broader range of organisms and to fully elucidate its physiological roles.
References
- 1. mdpi.com [mdpi.com]
- 2. Regiospecific analysis of conifer seed triacylglycerols by gas-liquid chromatography with particular emphasis on delta5-olefinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Polar Lipid Extraction and Analysis During Conifer Needle Abscission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Eicosapentaenoic and docosahexaenoic acid supplementation during early gestation modified relative abundance on placenta and fetal liver tissue mRNA and concentration pattern of fatty acids in fetal liver and fetal central nervous system of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Assessing the potential of the unexploited Atlantic purple sea urchin, Arbacia punctulata, for the edible market [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Unusual polymethylene-interrupted, Δ5 monounsaturated and omega-3 fatty acids in sea urchin (Arbacia punctulata) from the Gulf of Mexico identified by solvent mediated covalent adduct chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
(11Z,14Z)-Ethyl icosa-11,14-dienoate CAS number and chemical structure.
An In-depth Technical Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid, is a molecule of interest in lipid research. This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited direct research on the ethyl ester, extrapolates its potential biological significance from studies conducted on its corresponding free fatty acid and methyl ester. This document summarizes its chemical structure, CAS number, and known applications, alongside posited biological activities and metabolic pathways. Detailed experimental protocols from related compounds are provided to guide future research.
Chemical Identity and Properties
This compound is the ethyl ester of the 20-carbon fatty acid, eicosadienoic acid, which contains two cis double bonds at the 11th and 14th positions.
Chemical Structure:
(A simplified representation of the double bond configuration)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103213-62-3 | [1][2] |
| Molecular Formula | C₂₂H₄₀O₂ | [2] |
| Molecular Weight | 336.55 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in Dichloromethane | [2] |
Synthesis and Known Applications
Synthesis
This compound is primarily synthesized through the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol (B145695).
Known Applications
The primary documented application of this compound is as an intermediate in the chemical synthesis of Ethyl 11,14-Diepoxyeicosanoate.[2] This diepoxy derivative is utilized as a standard for the determination of epoxidized soybean oil in food products.[2]
Biological Activity and Signaling Pathways (Inferred from Related Compounds)
Direct experimental data on the biological activity of this compound is limited. However, extensive research on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid (also known as dihomo-γ-linolenic acid or DGLA), and its methyl ester allows for informed postulation of the ethyl ester's potential roles. Ester forms of fatty acids are often used in research as they are more lipid-soluble, facilitating their use in cell culture and in vivo studies.
Potential Biological Activities
-
Anti-inflammatory Effects: (11Z,14Z)-icosa-11,14-dienoic acid is a precursor to anti-inflammatory eicosanoids. It can be metabolized to prostaglandin (B15479496) E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.
-
Enzyme Inhibition: The related methyl ester has been shown to be a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase.
-
Receptor Binding: (11Z,14Z)-icosa-11,14-dienoic acid can inhibit the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.
Metabolic Pathway of the Parent Fatty Acid
The parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is a key intermediate in the omega-6 fatty acid metabolic pathway.
Caption: Metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid.
Potential Signaling Pathway Modulation
Based on predictive models for similar compounds, this compound may modulate key cellular signaling pathways.
Caption: Predicted modulation of cellular signaling pathways.
Experimental Protocols (Derived from Related Compounds)
The following are generalized protocols based on methodologies used for the parent fatty acid and its methyl ester. These should be adapted and optimized for studies involving this compound.
Cell Culture Treatment
-
Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Cell Seeding: Plate cells (e.g., macrophages for inflammation studies) at a desired density in culture plates and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of the ethyl ester. A vehicle control (solvent only) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.
Analysis of Fatty Acid Uptake and Metabolism
-
Lipid Extraction: After incubation, wash the cells with PBS and harvest. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Transesterification: Convert the fatty acid ethyl esters to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is typically done by incubation with methanolic HCl or BF₃-methanol.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to identify and quantify the fatty acid composition of the cells.
Enzyme Inhibition Assay (Example: Inosine 5'-monophosphate dehydrogenase)
-
Assay Buffer: Prepare an appropriate assay buffer containing the enzyme, its substrate (IMP), and the cofactor (NAD⁺).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the assay mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme. Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten).
Table 2: Quantitative Data for Related Eicosadienoic Acid Compounds
| Compound | Assay | Result (Ki) | Reference |
| (11Z,14Z)-icosa-11,14-dienoic acid | Inhibition of inosine 5'-monophosphate dehydrogenase | 3.1 µM | |
| (11Z,14Z)-icosa-11,14-dienoic acid | Inhibition of LTB4 binding to neutrophil receptors | 3.0 µM |
Conclusion
This compound is a fatty acid ester with a defined chemical identity and a primary role as a synthetic intermediate. While direct biological data is sparse, the well-documented activities of its parent fatty acid and methyl ester suggest its potential as a modulator of inflammatory responses and cellular signaling. This guide provides a foundation for researchers to explore the therapeutic and biological relevance of this compound, with the caveat that the biological activities and pathways described are predictive and require experimental validation for the ethyl ester itself. The provided protocols offer a starting point for such investigations.
References
A Technical Guide to the Metabolic Pathway of Dihomo-γ-Linolenic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic fate of dihomo-γ-linolenic acid (DGLA) ethyl ester, a pro-drug that serves as a precursor to the biologically active omega-6 fatty acid, DGLA. This document outlines the enzymatic conversion of the ethyl ester, the subsequent metabolic pathways of DGLA, quantitative data on these processes, detailed experimental protocols for metabolite analysis, and visualizations of the key metabolic and signaling cascades.
Introduction: From Prodrug to Bioactive Metabolites
Dihomo-γ-linolenic acid (20:3n-6) is a polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the eicosanoid synthesis pathway. While present in tissues at low concentrations, its metabolic products have significant anti-inflammatory and vasodilatory properties, making it a molecule of great interest in therapeutic development. DGLA ethyl ester is a more stable form used for supplementation, which, upon ingestion, is rapidly hydrolyzed to release the free fatty acid, DGLA.
The biological significance of DGLA lies in its role as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 1-series prostaglandins (B1171923) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These metabolites often exhibit physiological effects that are distinct from, and sometimes opposing to, the eicosanoids derived from arachidonic acid (AA).
Metabolic Conversion of Dihomo-γ-Linolenic Acid Ethyl Ester
Hydrolysis of the Ethyl Ester
The initial and rate-limiting step in the bioavailability of DGLA from its ethyl ester form is hydrolysis. This conversion is rapid and occurs both in the gastrointestinal tract and in the bloodstream.
-
Gastrointestinal Hydrolysis: Following oral administration, DGLA ethyl ester is substantially degraded to free DGLA and ethanol (B145695) within the duodenum. The hydrolysis in the stomach is limited.
-
Blood-Mediated Hydrolysis: Fatty acid ethyl esters (FAEEs) that enter the circulation are quickly hydrolyzed by cellular components of the blood, including red blood cells, white blood cells, and platelets, with a reported half-life of approximately 58 seconds. Cell-free plasma exhibits minimal hydrolytic activity.
The Metabolic Pathways of Dihomo-γ-Linolenic Acid
Once liberated, DGLA is incorporated into the phospholipid membranes of cells and can be released by phospholipases to undergo enzymatic conversion into various bioactive eicosanoids. The two primary pathways for DGLA metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Cyclooxygenase (COX) Pathway
DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of 1-series prostanoids.
-
Prostaglandin (B15479496) Synthesis: DGLA is converted to prostaglandin G1 (PGG1) and then to prostaglandin H1 (PGH1) by the COX enzymes. PGH1 is then further metabolized by specific synthases into various prostaglandins, most notably prostaglandin E1 (PGE1).[1][2][3] PGE1 is known for its potent vasodilatory and anti-inflammatory effects.[1][3]
-
Thromboxane (B8750289) Synthesis: While PGH1 can theoretically be converted to thromboxane A1 (TXA1), studies have shown that human platelet microsomes do not effectively synthesize TXA1 from its endoperoxide precursor.
Lipoxygenase (LOX) Pathway
DGLA is also a substrate for lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX).
-
15-HETrE Synthesis: The major product of the 15-LOX pathway is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][2] This metabolite has been shown to possess anti-inflammatory and anti-proliferative properties.[1]
-
Inhibition of Leukotriene Synthesis: DGLA is not a substrate for 5-lipoxygenase, the enzyme that initiates the synthesis of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, both DGLA and its metabolite 15-HETrE can inhibit the formation of leukotriene B4 (LTB4) from arachidonic acid.
Conversion to Arachidonic Acid (AA)
A minor fraction of DGLA can be converted to arachidonic acid (AA) through the action of the Δ5-desaturase enzyme. However, the activity of this enzyme is limited in many cell types, leading to an accumulation of DGLA rather than AA, especially with dietary supplementation of DGLA precursors.[1]
Quantitative Data on DGLA Metabolism
The following tables summarize key quantitative data related to the enzymatic metabolism of DGLA.
Table 1: Enzyme Kinetic Parameters for DGLA and AA Metabolism by Cyclooxygenases
| Substrate | Enzyme | Km (µM) | Vmax (relative to AA with COX-1) |
| Dihomo-γ-Linolenic Acid (DGLA) | COX-1 | 5.2 | 0.5 |
| Arachidonic Acid (AA) | COX-1 | 4.8 | 1.0 |
| Dihomo-γ-Linolenic Acid (DGLA) | COX-2 | 5.9 | 1.2 |
| Arachidonic Acid (AA) | COX-2 | 5.0 | 1.2 |
Data synthesized from studies on ovine COX enzymes. The Vmax values are presented relative to the activity of COX-1 with arachidonic acid.
Table 2: DGLA Metabolite Concentrations in Biological Systems
| Biological System | Treatment | Metabolite | Concentration |
| Rabbit Renal Papilla | DGLA Ethyl Ester (1 g/kg/day for 25 days) | Prostaglandin E1 (PGE1) | Increased secretion |
| Human Neutrophils | DGLA (exogenous) | 15-HETrE | Major metabolite |
| Human Neutrophils | DGLA (exogenous) | Leukotriene B4 (LTB4) | IC50 = 40 µM (inhibition) |
| Human Neutrophils | 15-HETrE (exogenous) | Leukotriene B4 (LTB4) | IC50 = 0.2 µM (inhibition) |
Experimental Protocols
Quantification of DGLA and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the analysis of DGLA and its metabolites in plasma samples.
1. Sample Preparation (Hydrolysis and Extraction):
- To a 200 µL plasma sample in a glass test tube, add an appropriate internal standard (e.g., deuterated arachidonic acid, AA-d8).
- Add 1 mL of a 4:1 (v/v) mixture of acetonitrile (B52724) and 37% hydrochloric acid.
- Cap the tubes with Teflon-lined screw caps (B75204) and incubate at 90°C for 2 hours to hydrolyze the fatty acids from their esterified forms.
- After cooling to room temperature, extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing thoroughly.
- Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.
- Evaporate the hexane under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.45 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for DGLA, PGE1, 15-HETrE, and the internal standard should be optimized.
Quantification of Prostaglandin E1 by Enzyme Immunoassay (EIA)
This protocol provides a general workflow for a competitive EIA to measure PGE1 concentrations.
1. Sample Preparation:
- For samples with low expected PGE1 concentrations (e.g., plasma, urine), an extraction and purification step is necessary.
- Acidify the sample to approximately pH 3.5 with 2N HCl.
- Apply the acidified sample to a pre-conditioned C18 solid-phase extraction (SPE) column.
- Wash the column with water, followed by 15% ethanol, and then hexane to remove interfering substances.
- Elute PGE1 from the column with ethyl acetate.
- Evaporate the ethyl acetate under a stream of nitrogen.
- Reconstitute the sample in the provided assay buffer.
2. EIA Procedure:
- Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).
- Add PGE1-alkaline phosphatase conjugate to each well.
- Add a specific primary antibody against PGE1 to each well.
- Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker. During this incubation, the PGE1 in the sample competes with the PGE1-enzyme conjugate for binding to the primary antibody.
- Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well. The alkaline phosphatase on the bound conjugate will convert the substrate into a colored product.
- Incubate the plate for a specified time to allow for color development.
- Stop the enzyme reaction by adding a stop solution.
- Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample.
- Calculate the PGE1 concentration in the samples by comparing their absorbance to a standard curve generated from the standards.
Visualizations of Metabolic and Signaling Pathways
Dihomo-γ-Linolenic Acid Metabolic Pathway
Caption: Metabolic fate of Dihomo-γ-Linolenic Acid (DGLA).
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for DGLA metabolite analysis by LC-MS/MS.
Prostaglandin E1 (PGE1) Signaling Pathway
Caption: Simplified PGE1 signaling cascade via EP receptors.
15-HETrE Signaling Pathway
Caption: Potential signaling mechanisms of 15-HETrE.
References
Unraveling the Cellular Mechanisms of (11Z,14Z)-Ethyl Icosa-11,14-dienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. While direct experimental data on the ethyl ester is limited, its biological activity is primarily attributed to its hydrolysis product, (11Z,14Z)-icosa-11,14-dienoic acid. This guide delineates the current understanding of the compound's mechanism of action at the cellular level, focusing on its role as a metabolic precursor and its interactions with key enzymes and signaling pathways. Evidence points towards its involvement in anti-inflammatory processes through the antagonism of the leukotriene B4 receptor and inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase. Furthermore, as an omega-6 fatty acid, it is implicated in the modulation of critical cellular signaling cascades, including the PI3K-Akt and NF-κB pathways. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate further research and drug development efforts.
Introduction: From Ester to Active Acid
This compound is utilized in research as a more lipid-soluble precursor to its biologically active form, (11Z,14Z)-icosa-11,14-dienoic acid. It is presumed that upon cellular uptake, intracellular esterases hydrolyze the ethyl ester, releasing the free fatty acid to exert its effects. This conversion is a common metabolic fate for fatty acid ethyl esters, allowing for efficient delivery of the active carboxylic acid into cells.
The parent compound, 11,14-eicosadienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic cascade originating from the essential fatty acid, linoleic acid. It can be further metabolized to other significant bioactive lipids, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), placing it at a crucial juncture in the synthesis of eicosanoids, a class of signaling molecules that regulate inflammation and immunity.
Core Mechanisms of Action
The cellular effects of (11Z,14Z)-icosa-11,14-dienoic acid are multifaceted, primarily revolving around its ability to interact with specific enzymes and receptors, and to modulate intracellular signaling pathways.
Direct Molecular Targeting
2.1.1. Leukotriene B4 (LTB4) Receptor Antagonism
Leukotriene B4 is a potent lipid mediator of inflammation, attracting and activating immune cells such as neutrophils. (11Z,14Z)-icosa-11,14-dienoic acid has been shown to act as a competitive antagonist at the LTB4 receptor on neutrophils.[1] This action impedes the pro-inflammatory signaling of LTB4, suggesting a direct anti-inflammatory mechanism.
2.1.2. Inhibition of Inosine 5'-monophosphate Dehydrogenase (IMPDH)
IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. The proliferation of immune cells, particularly lymphocytes, is highly dependent on this pathway. (11Z,14Z)-icosa-11,14-dienoic acid competitively inhibits IMPDH, thereby potentially exerting an immunosuppressive effect by limiting the proliferative capacity of these cells.[2]
Quantitative Data on Molecular Interactions
The following table summarizes the known inhibitory constants (Ki) for the interaction of (11Z,14Z)-icosa-11,14-dienoic acid with its molecular targets.
| Target | Ligand | Assay Type | Ki Value | Reference |
| Leukotriene B4 (LTB4) Receptor | (11Z,14Z)-icosa-11,14-dienoic acid | [3H]LTB4 binding to pig neutrophil membranes | 3.0 µM | [1] |
| Inosine 5'-monophosphate Dehydrogenase (IMPDH) | (11Z,14Z)-icosa-11,14-dienoic acid | Competitive Inhibition Assay | 3.1 µM | [2] |
Modulation of Intracellular Signaling Pathways
As an omega-6 fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid and its metabolites are predicted to influence key signaling pathways that regulate inflammation, cell survival, and proliferation.
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. Some omega-6 fatty acids, such as arachidonic acid, have been shown to activate this pathway.[3] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to mediate its effects. The influence of 11,14-eicosadienoic acid on this pathway warrants further investigation to fully elucidate its role in cellular signaling.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have indicated that 11,14-eicosadienoic acid can modulate the production of pro-inflammatory mediators in murine macrophages, suggesting an interaction with the NF-κB signaling cascade.[4] Omega-6 fatty acids can have both pro- and anti-inflammatory effects on NF-κB signaling depending on the cellular context and the specific metabolites produced.
Visualizing the Mechanisms
To provide a clearer understanding of the complex interactions, the following diagrams illustrate the metabolic context and the signaling pathways influenced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Activation of the NF-κB Pathway in Human Adipose-Derived Stem Cells Alters the Deposition of Epigenetic Marks on H3K27 and Is Modulated by Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of (11Z,14Z)-Ethyl icosa-11,14-dienoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies related to (11Z,14Z)-Ethyl icosa-11,14-dienoate. This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid. In research settings, ethyl and methyl esters of fatty acids are frequently utilized as more lipid-soluble surrogates for the naturally occurring free fatty acids, facilitating their incorporation into cell culture media and experimental diets to investigate their effects on cellular processes. Much of the currently available biological activity data has been generated from studies on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid. This guide synthesizes the existing data on the parent compound and provides context for the use of its ethyl ester in in vitro applications.
Biochemical and Cellular Interactions
(11Z,14Z)-Icosa-11,14-dienoic acid, the parent compound of the ethyl ester, has been shown to interact with key enzymes and receptors involved in inflammatory and cellular signaling pathways.
Enzymatic Inhibition
The parent fatty acid is a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.
Receptor Binding
(11Z,14Z)-Icosa-11,14-dienoic acid also acts as an antagonist at the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation, and its receptor is found on neutrophils.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on the parent compound, (11Z,14Z)-icosa-11,14-dienoic acid.
| Target | Assay Type | Test Compound | Value | Units |
| Inosine 5'-monophosphate dehydrogenase (IMPDH) type II | Enzyme Inhibition | (11Z,14Z)-Icosa-11,14-dienoic acid | 16.1 | µM (IC50) |
| Inosine 5'-monophosphate dehydrogenase (IMPDH) type II | Competitive Inhibition | (11Z,14Z)-Icosa-11,14-dienoic acid | 3.1 | µM (Ki) |
| Leukotriene B4 (LTB4) Receptor | Receptor Binding | (11Z,14Z)-Icosa-11,14-dienoic acid | 3.0 | µM (Ki) |
Predicted Signaling Pathway Modulation
Based on studies of related polyunsaturated fatty acids and their metabolites, (11Z,14Z)-icosa-11,14-dienoic acid and its ethyl ester are predicted to modulate key cellular signaling pathways, including the PI3K-Akt and NF-κB pathways. Dihomo-γ-linolenic acid (DGLA), a metabolite of (11Z,14Z)-icosa-11,14-dienoic acid, has been shown to have anti-inflammatory effects.
PI3K-Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some polyunsaturated fatty acids have been shown to influence this pathway, which could contribute to their biological activities.
Caption: Predicted modulation of the PI3K-Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. The inhibition of this pathway is a common mechanism for anti-inflammatory compounds. Dihomo-γ-linolenic acid, a metabolite of the parent acid, has been suggested to be involved in the modulation of transcription factors like NF-κB.[1]
Caption: Predicted inhibition of the NF-κB signaling pathway.
Experimental Protocols
Preparation of Fatty Acid Ester-BSA Complex
This protocol describes the preparation of a stock solution of the fatty acid ester complexed with bovine serum albumin (BSA) to enhance its solubility in aqueous cell culture medium.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (200 proof)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a stock solution of this compound in ethanol. For example, dissolve 10 mg of the ester in 1 ml of ethanol to make a 10 mg/ml stock.
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free culture medium.
-
Gently warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock solution of the fatty acid ester to the warm BSA solution while gently vortexing. The final concentration of ethanol in the culture medium should not exceed 0.1% to avoid solvent toxicity.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the final fatty acid ester-BSA complex solution through a 0.22 µm filter.
-
The stock solution can be stored at -20°C for short-term use.
General Cell Culture Treatment Workflow
This workflow outlines the steps for treating cultured cells with the prepared fatty acid ester-BSA complex.
References
A Technical Guide to Research-Grade (11Z,14Z)-Ethyl icosa-11,14-dienoate for Scientific Professionals
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing (11Z,14Z)-Ethyl icosa-11,14-dienoate. This document provides an in-depth overview of its chemical properties, commercial availability, and biological significance, with a focus on its role in lipid signaling pathways.
Introduction
This compound is the ethyl ester form of (11Z,14Z)-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a lipid molecule, it plays a role in various physiological processes and is a precursor to potent signaling molecules. This guide will delve into the technical details necessary for its effective use in a research setting.
Chemical and Physical Properties
This compound is a yellow, liquid ester. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 103213-62-3 | [1] |
| Molecular Formula | C22H40O2 | [1] |
| Molecular Weight | 336.55 g/mol | [1] |
| Form | Liquid | [1] |
| Color | Yellow | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Dichloromethane | [1] |
Commercial Suppliers of Research-Grade this compound
A variety of chemical suppliers offer research-grade this compound. The following table provides a comparative summary of offerings from prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.
| Supplier | Catalog Number | Purity | Available Quantities | Formulation |
| American Custom Chemicals Corporation | LIP0001216 | 98.00% | 5g | Not specified |
| AHH | MT-11656 | 98% | 5g | Not specified |
| TRC | E103215 | Not specified | 10mg, 25mg, 50mg | Not specified |
| Yichang Zhongyitai Trading Co., Ltd. | Not specified | Not specified | Not specified | Not specified |
| Shenzhen Regent Biochemical Technology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |
| Shanghai Kaiwei Chemical Technology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |
| Bide Pharmatech Ltd. | Not specified | Not specified | Not specified | Not specified |
| Shanghai Jieshikai Biotechnology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |
| SHANGHAI ZZBIO CO., LTD. | Not specified | Not specified | Not specified | Not specified |
Biological Significance and Signaling Pathways
(11Z,14Z)-Eicosadienoic acid, the parent fatty acid of the title compound, is an important intermediate in the metabolism of omega-6 fatty acids. It is a precursor to longer-chain omega-6 fatty acids such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). These fatty acids are key components of cell membranes and are precursors to a class of signaling molecules called eicosanoids.
Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are potent lipid mediators that regulate a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The balance between the different types of eicosanoids is crucial for maintaining homeostasis.
Metabolic Pathway of (11Z,14Z)-Eicosadienoic Acid
The metabolic conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps. (11Z,14Z)-Eicosadienoic acid is an intermediate in this pathway.
Caption: Metabolic pathway of (11Z,14Z)-Eicosadienoic Acid.
Role in Inflammatory Signaling
Dihomo-γ-linolenic acid (DGLA), a downstream metabolite of (11Z,14Z)-eicosadienoic acid, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with predominantly anti-inflammatory properties. In contrast, arachidonic acid (AA) is metabolized to pro-inflammatory eicosanoids. The balance between the metabolism of DGLA and AA is therefore critical in regulating the inflammatory response.[2][3][4]
Caption: DGLA and AA in inflammatory signaling.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline general procedures for the synthesis, purification, and analysis of this compound.
Synthesis
A common method for the synthesis of unsaturated fatty acid esters is through the Wittig reaction, which allows for the stereospecific formation of carbon-carbon double bonds.[5][6] A plausible synthetic route for this compound would involve the coupling of an appropriate phosphonium (B103445) ylide with an aldehyde.
General Wittig Reaction Workflow:
Caption: General workflow for Wittig synthesis.
For the synthesis of this compound, a multi-step synthesis would likely be required, potentially involving the coupling of two fragments to generate the desired diene system with the correct stereochemistry.
Purification
Purification of the synthesized ethyl ester is critical to remove starting materials, byproducts, and any isomers that may have formed. A combination of chromatographic techniques is typically employed.
General Purification Workflow:
-
Extraction: The crude reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, hexane) and washing with aqueous solutions to remove water-soluble impurities.
-
Flash Column Chromatography: The crude product is then subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient (e.g., hexane/ethyl acetate) is used to elute the desired product.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be used to separate the target compound from closely related impurities.[7]
Caption: Purification workflow for fatty acid esters.
Analysis
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid ethyl esters.[8][9] It provides information on both the retention time (for identification and quantification) and the mass spectrum (for structural elucidation).
Typical GC-MS Parameters for Fatty Acid Ethyl Ester Analysis:
| Parameter | Typical Value |
| GC Column | HP-5MS (or equivalent non-polar column) |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1-2 mL/min |
| Injector Temperature | 250-290°C |
| Oven Program | Initial temp ~80°C, ramp at 10-20°C/min to ~290°C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 230-280°C |
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule, including the position and stereochemistry of the double bonds.[10]
Expected ¹H NMR Signals:
-
Ethyl ester protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Olefinic protons: Multiplets in the region of 5.3-5.4 ppm.
-
Allylic protons: Multiplets around 2.0-2.1 ppm.
-
Bis-allylic protons: A triplet around 2.8 ppm.
-
Alkyl chain protons: A complex series of multiplets between 0.8 and 1.6 ppm.
5.3.3. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
-
C=O stretch (ester): Strong absorbance around 1740 cm⁻¹.
-
C-O stretch (ester): Absorbance in the 1250-1000 cm⁻¹ region.
-
=C-H stretch (alkene): Absorbance around 3010 cm⁻¹.
Conclusion
This compound is a valuable research tool for investigating lipid metabolism and signaling. This guide has provided a comprehensive overview of its properties, commercial availability, biological context, and essential experimental protocols. By understanding these technical aspects, researchers can effectively utilize this compound to advance our knowledge of the intricate roles of fatty acids in health and disease.
References
- 1. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biochemical Role of (11Z,14Z)-Ethyl icosa-11,14-dienoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid (PUFA). While research on the ethyl ester form is specific, the biological activities of its parent fatty acid provide a strong indication of its potential roles in lipid biochemistry. This technical guide delves into the core biochemical functions of this compound, summarizing its metabolic context, its influence on inflammatory signaling pathways, and its interactions with key enzymes. This document provides quantitative data from relevant studies, detailed experimental protocols, and visual diagrams of associated signaling pathways to serve as a comprehensive resource for researchers in lipidomics and drug development.
Introduction
This compound, also known as ethyl dihomo-linoleate, is a derivative of a naturally occurring omega-6 PUFA. In human biochemistry, its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is an intermediate in the metabolic conversion of linoleic acid to more biologically active PUFAs such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA)[1]. The esterification of the carboxylic acid to its ethyl form increases its lipid solubility, making it a useful compound for in vitro and in vivo studies investigating the impact of this fatty acid on cellular processes[1]. This guide will explore its metabolic fate, its role in modulating key signaling pathways, and present relevant quantitative data and experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C22H40O2 | [2] |
| Molecular Weight | 336.55 g/mol | [2] |
| CAS Number | 103213-62-3 | [2] |
| Appearance | Yellow liquid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Dichloromethane | [2] |
Role in Lipid Biochemistry and Metabolism
This compound, once hydrolyzed to its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, enters the intricate network of PUFA metabolism. It is an elongation product of linoleic acid and serves as a substrate for desaturase enzymes, leading to the synthesis of other bioactive lipids[1].
The metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid is a critical step in the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes[1]. Specifically, it can be metabolized to DGLA, a precursor to anti-inflammatory eicosanoids, and subsequently to arachidonic acid, a precursor to both pro- and anti-inflammatory eicosanoids[1].
Modulation of Cellular Signaling Pathways
(11Z,14Z)-Icosa-11,14-dienoic acid has been shown to modulate several key signaling pathways, primarily in the context of inflammation. While direct studies on the ethyl ester are limited, it is presumed to exert its effects following hydrolysis.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Studies on related compounds suggest that PUFAs can influence NF-κB activation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a structurally related fatty acid, has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages, thereby reducing the expression of pro-inflammatory genes[3][4][5][6][7]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could have similar modulatory effects.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is crucial for cell growth, proliferation, and survival. Network pharmacology predictions suggest that this compound may modulate this pathway[1]. While direct experimental evidence is pending, the interaction of lipids with this pathway is well-documented.
Calcium and cAMP Signaling
PUFAs have been shown to influence intracellular calcium levels and cAMP signaling. For example, eicosapentaenoic acid (EPA) can elicit cAMP generation through a "store-operated" mechanism involving the release of calcium from the endoplasmic reticulum[8][9]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could also impact these second messenger systems, thereby affecting a wide range of cellular functions.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of (11Z,14Z)-icosa-11,14-dienoic acid.
Table 1: Enzyme and Receptor Interactions
| Target | Interaction | Value (Ki) | Reference |
| Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition | 3.1 µM | [10] |
| Leukotriene B4 Receptor (neutrophils) | Antagonist (Inhibition of LTB4 binding) | 3.0 µM | [10] |
Table 2: Effects on Macrophage Inflammatory Response (LPS-stimulated RAW264.7 cells)
| Parameter | Effect of EDA | Notes | Reference |
| Nitric Oxide (NO) Production | Decreased | [11] | |
| Prostaglandin E2 (PGE2) Production | Increased | [11] | |
| Tumor Necrosis Factor-α (TNF-α) | Increased | [11] | |
| Cellular Linoleic Acid | Increased | Dose-dependent | [11] |
| Cellular Dihomo-γ-linolenic Acid (DGLA) | Increased | Dose-dependent | [11] |
| Cellular Arachidonic Acid (AA) | Increased | Dose-dependent | [11] |
| Cellular Sciadonic Acid (SCA) | Increased | Dose-dependent | [11] |
| Total Monounsaturated Fatty Acids | Reduced | [11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of its parent fatty acid[1].
Protocol: Direct Esterification
-
Materials: (11Z,14Z)-Icosa-11,14-dienoic acid, absolute ethanol, lipase (B570770) (e.g., Candida antarctica lipase B), molecular sieves, and a suitable organic solvent (e.g., hexane).
-
Procedure: a. Dissolve (11Z,14Z)-Icosa-11,14-dienoic acid in the organic solvent. b. Add a molar excess of absolute ethanol. c. Add lipase and molecular sieves to the reaction mixture. d. Stir the reaction at a controlled temperature (e.g., 40-50°C) for 24-48 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, filter out the lipase and molecular sieves. g. Remove the solvent under reduced pressure. h. Purify the resulting ethyl ester using column chromatography.
Cell-Based Assay: Macrophage Inflammatory Response
This protocol outlines a general procedure for treating macrophage cells with the compound and analyzing the inflammatory response.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol). c. Pre-treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response.
-
Analysis: a. Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite (B80452) levels in the culture supernatant as an indicator of NO production. b. Cytokine Analysis (PGE2, TNF-α): Use ELISA kits to quantify the levels of these cytokines in the culture supernatant. c. Fatty Acid Analysis: i. Harvest cells and extract total lipids. ii. Transesterify the lipids to fatty acid methyl esters (FAMEs). iii. Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).
Western Blot Analysis of Signaling Proteins
This protocol can be adapted to analyze the phosphorylation status of key proteins in signaling pathways like PI3K-Akt.
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against phosphorylated and total forms of the target protein (e.g., p-Akt, Akt). c. Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis to determine the relative phosphorylation levels.
Conclusion
This compound, as a more lipophilic precursor to (11Z,14Z)-icosa-11,14-dienoic acid, is a valuable tool for investigating the roles of this omega-6 PUFA in lipid biochemistry. The available data, primarily from studies on its parent fatty acid, indicate its involvement in critical metabolic and signaling pathways, particularly those related to inflammation. Further research is warranted to directly elucidate the specific effects of the ethyl ester form and to explore its therapeutic potential in inflammatory and metabolic disorders. This guide provides a foundational resource for researchers to design and execute further studies in this area.
References
- 1. Ethyl Icosa-11,14-dienoate | 103213-62-3 | Benchchem [benchchem.com]
- 2. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ω-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a “store-operated” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The {omega}-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a "store-operated" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (11Z,14Z)-Ethyl icosa-11,14-dienoate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester form of 11,14-eicosadienoic acid, a polyunsaturated fatty acid (PUFA). As a lipid-soluble compound, it is of interest in various biological studies, including those related to lipid metabolism and cellular signaling. Due to its hydrophobic nature, dissolving this compound in aqueous cell culture media for in vitro studies presents a significant challenge. Improper dissolution can lead to the formation of precipitates or micelles, resulting in inconsistent experimental outcomes and potential cytotoxicity.
This document provides a detailed protocol for the proper solubilization of this compound for use in cell culture applications. Two primary methods are described: a standard method using an organic solvent and an enhanced method utilizing a protein carrier to improve bioavailability.
Chemical Properties and Solubility
This compound is a highly hydrophobic molecule, rendering it practically insoluble in water.[1][2] Therefore, the use of an appropriate organic solvent is necessary to prepare a stock solution, which can then be further diluted into the cell culture medium. The methyl ester counterpart shows solubility in ethanol (B145695) and DMSO.[3] Fatty acid ethyl esters are generally soluble in organic solvents.[4]
Table 1: Summary of Properties and Recommended Concentrations
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₀O₂ | [5] |
| Molecular Weight | 336.55 g/mol | [5] |
| Appearance | Yellow liquid | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility (Stock Solution) | DMSO: ≥10 mg/mLEthanol: ≥10 mg/mL | [3] |
| Recommended Stock Conc. | 10-100 mM in 100% DMSO or Ethanol | |
| Final Solvent Conc. in Media | DMSO: ≤ 0.5% (v/v)Ethanol: ≤ 0.5% (v/v) | [6] |
| Carrier Protein (Optional) | Bovine Serum Albumin (BSA), fatty acid-free | [7] |
Experimental Protocols
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
Protocol A: Standard Dissolution using an Organic Solvent
This method is suitable for most applications where the final concentration of the compound is relatively low.
Step 1: Preparation of a Concentrated Stock Solution (e.g., 100 mM)
-
Aseptically weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a 100 mM stock solution. For example, to make 1 mL of a 100 mM solution, add 1 mL of solvent to 33.66 mg of the compound.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Step 2: Preparation of the Working Solution in Cell Culture Medium
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution. Directly diluting the highly concentrated stock into the medium can cause precipitation. It is recommended to first make an intermediate dilution in a serum-free medium.
-
To prepare the final working solution, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 100 µM final concentration from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of medium (a 1:1000 dilution). This results in a final solvent concentration of 0.1%.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium does not exceed levels toxic to the specific cell line being used, typically below 0.5%.[6]
-
Use the freshly prepared medium immediately for your cell culture experiments.
Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.
Protocol B: Enhanced Dissolution using a BSA Carrier
This method is recommended for higher concentrations of the compound or for cell types sensitive to organic solvents. Binding the fatty acid ester to a carrier protein like BSA enhances its stability and solubility in aqueous media and can facilitate cellular uptake.[7]
Step 1: Preparation of BSA Solution
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Stir gently at room temperature until the BSA is completely dissolved. Do not heat.
-
Sterilize the solution by passing it through a 0.22 µm filter.
Step 2: Complexing this compound with BSA
-
Prepare a concentrated stock solution of the compound in ethanol as described in Protocol A, Step 1.
-
In a sterile tube, add the desired amount of the ethanolic stock solution.
-
Slowly add the 10% BSA solution to the ethanol stock while vortexing. A common molar ratio of fatty acid ester to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form. The ethanol concentration should be kept low.
Step 3: Preparation of the Final Working Solution
-
Add the BSA-complexed solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Mix gently by inverting the tube.
-
The prepared medium is now ready for use in cell culture experiments.
Control: Prepare a vehicle control with the same final concentrations of ethanol and BSA in the cell culture medium.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Hypothetical signaling pathways influenced by a PUFA derivative.
References
- 1. CAS # 61012-46-2, (11Z,14Z)-11,14-Eicosadienoic acid methyl ester, Methyl cis,cis-11,14-eicosadienoate, cis-11,14-Eicosadienoic acid methyl ester - chemBlink [chemblink.com]
- 2. guidechem.com [guidechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]
- 5. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding of fatty acid ethyl esters to albumin for transport to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as reliable biomarkers for monitoring alcohol consumption and are implicated in alcohol-induced cellular injury, particularly in organs like the pancreas and liver.[1][2] Accurate and sensitive quantification of FAEEs in various biological matrices is crucial for clinical diagnostics, forensic toxicology, and research into the mechanisms of alcohol-related diseases.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of FAEEs due to its high sensitivity and specificity.[1][4] This application note provides detailed protocols for the analysis of FAEEs in biological samples using GC-MS.
Experimental Protocols
The analysis of FAEEs by GC-MS involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are generalized from established methods and can be adapted based on the specific sample matrix and available instrumentation.
Sample Preparation
The goal of sample preparation is to extract FAEEs from the biological matrix and concentrate them for GC-MS analysis. The choice of method depends on the sample type.
a) Liquid-Liquid Extraction for Whole Blood, Plasma, or Serum: [2]
-
To 200 µL of the sample, add an internal standard (e.g., ethyl heptadecanoate).
-
Perform liquid-liquid extraction using an acetone (B3395972)/n-hexane mixture.
-
The upper hexane (B92381) layer, containing the FAEEs, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for GC-MS injection.
b) Solid-Phase Extraction (SPE) for Tissues and Hair: [1][2]
-
Homogenize tissue samples in an appropriate solvent. For hair samples, decontaminate and pulverize them.
-
Add an internal standard to the homogenate or hair powder.
-
Perform an initial liquid extraction with a solvent mixture like acetone and hexane.
-
Isolate the FAEEs from the extract using an aminopropyl silica (B1680970) solid-phase extraction column.[1][2]
-
Elute the FAEEs from the SPE column.
-
Evaporate the eluent and reconstitute the residue for analysis.
c) Headspace Solid-Phase Microextraction (HS-SPME) for Meconium: [5]
-
Place a small amount of meconium (e.g., 50 mg) into a headspace vial.
-
This method reduces sample preparation time and eliminates the need for organic solvents.[5]
-
The FAEEs are volatilized and adsorbed onto an SPME fiber.
-
The fiber is then directly inserted into the GC inlet for thermal desorption and analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent nonpolar dimethylpolysiloxane column), 60 m x 0.25 mm x 0.25 µm[6] |
| Carrier Gas | Helium at a constant flow rate of 1.3 mL/min[6] |
| Inlet Temperature | 290°C[6] |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 80°C for 2 minutes, ramped at 10°C/min to 290°C, and held for 7 minutes[6] |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source Temp | 230°C[6] |
| Interface Temp | 250°C[7] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
For quantitative analysis using SIM mode, characteristic ions for FAEEs and the internal standard are monitored. For saturated FAEEs, recommended m/z values are 88 and 101.[8]
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance of GC-MS methods for FAEE analysis as reported in various studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Lower Limit of Detection (LOD) | Lower Limit of Quantitation (LOQ) | Matrix | Reference |
| Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | 5 - 10 nM | 60 nM | Plasma | [1] |
| Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | 0.05 - 0.16 nmol/g | - | Meconium | [5] |
| Four FAEEs | 0.005 - 0.009 ng/mg | - | Hair | [9][10] |
Table 2: Method Precision
| Analyte | Instrument Precision (CV) | Intra-assay Precision (CV) | Matrix | Reference |
| Ethyl Palmitate | 0.3% | < 7% (for total FAEEs) | Plasma | [1] |
| Ethyl Oleate | 0.4% | < 7% (for total FAEEs) | Plasma | [1] |
| Ethyl Stearate | 0.7% | < 7% (for total FAEEs) | Plasma | [1] |
Experimental Workflow and Logical Relationships
The overall workflow for the GC-MS analysis of fatty acid ethyl esters can be visualized as follows:
Caption: Workflow for GC-MS Analysis of Fatty Acid Ethyl Esters.
Conclusion
GC-MS is a robust and reliable technique for the qualitative and quantitative analysis of fatty acid ethyl esters in a variety of biological samples. The methods outlined in this application note provide a framework for researchers to develop and validate their own assays for FAEEs. Careful sample preparation and optimization of GC-MS parameters are critical for achieving the desired sensitivity, accuracy, and precision. The ability to accurately measure FAEEs will continue to be a valuable tool in clinical and forensic settings, as well as in research aimed at understanding the pathological effects of alcohol.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cris.ariel.ac.il [cris.ariel.ac.il]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (11Z,14Z)-Ethyl icosa-11,14-dienoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of eicosa-11,14-dienoic acid (EDA), an omega-6 polyunsaturated fatty acid (PUFA). As an intermediate in the metabolic pathway of linoleic acid, EDA and its ethyl ester are valuable tools in lipidomics research, particularly in studies related to inflammation and cellular signaling.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a lipidomics context, with a focus on its effects on macrophage function.
Physicochemical Properties and Synthesis
This compound is a yellow, liquid compound with a molecular formula of C22H40O2 and a molecular weight of 336.55 g/mol .[3] It is soluble in organic solvents like dichloromethane.[3] Synthesis can be achieved through methods such as the Wittig reaction to establish the cis double bonds, followed by esterification with ethanol (B145695).[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (11Z,14Z)-Eicosa-11,14-dienoic acid |
| Molecular Formula | C22H40O2 | C20H36O2 |
| Molecular Weight | 336.55 g/mol | 308.50 g/mol |
| CAS Number | 103213-62-3 | 2091-39-6 |
| Appearance | Yellow Liquid | Colorless Liquid |
| Solubility | Dichloromethane | Soluble in organic solvents |
Applications in Lipidomics Research
This compound serves as a more lipid-soluble precursor to EDA, facilitating its incorporation into cellular lipids for studying its impact on various cellular processes. A key area of application is in understanding the modulation of inflammatory responses in immune cells like macrophages.
Modulation of Macrophage Inflammatory Response
Research has shown that supplementation of macrophage cell cultures with EDA can alter their fatty acid composition and modulate their response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4] Specifically, EDA has been observed to decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated murine macrophages.[2][4]
Table 2: Effect of Eicosadienoic Acid (EDA) on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Production (pg/mL) | TNF-α Production (pg/mL) |
| Control (LPS only) | 100 | Data not available in provided search results | Data not available in provided search results |
| EDA (10 µM) + LPS | Decreased | Increased | Increased |
| EDA (25 µM) + LPS | Further Decreased | Further Increased | Further Increased |
| EDA (50 µM) + LPS | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: The table is a qualitative representation based on the findings of Huang et al. (2011).[2][4] Specific quantitative values from the original study are required for a complete quantitative table.
Alteration of Cellular Fatty Acid Profile
Upon cellular uptake, this compound is hydrolyzed to EDA, which is then incorporated into cellular phospholipids. This leads to a shift in the overall fatty acid profile of the cell, which can be analyzed using lipidomics techniques to understand the metabolic fate of EDA and its influence on other lipid species.[2][4]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on macrophage function.
Protocol 1: Macrophage Cell Culture and Treatment
This protocol outlines the steps for culturing RAW264.7 macrophages and treating them with this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Ethanol (for dissolving the ethyl ester)
-
Lipopolysaccharide (LPS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[5][6][7]
-
Seeding: Seed the cells in culture plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[8]
-
Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 µM to 50 µM. Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of the ethyl ester.
-
Incubate the cells for 24-48 hours to allow for the uptake and metabolism of the fatty acid.
-
-
LPS Stimulation: After the pre-incubation period, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.[8]
-
Incubation: Incubate the cells for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant for the analysis of NO, PGE2, and TNF-α. Harvest the cells for lipid extraction and fatty acid analysis.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol describes the colorimetric determination of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8][9][10]
Materials:
-
Griess Reagent (containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[8]
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.
-
Sample Preparation: In a 96-well plate, add 100 µL of the collected cell culture supernatant from each treatment group.
-
Griess Reaction: Add 100 µL of Griess reagent to each well containing the standard or sample.[8]
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[8]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of PGE2 and TNF-α Production (ELISA)
This protocol outlines the quantification of secreted PGE2 and TNF-α in the cell culture supernatant using commercial ELISA kits.
Materials:
-
Commercial ELISA kit for PGE2
-
Commercial ELISA kit for TNF-α
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kits for PGE2 and TNF-α.[1][3][11][12][13][14][15][16]
-
General Steps:
-
Prepare standards and samples as per the kit's protocol.
-
Add standards and samples to the antibody-coated microplate.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Calculation: Calculate the concentration of PGE2 and TNF-α in the samples based on the standard curve generated.
Protocol 4: Lipid Extraction and Fatty Acid Analysis by GC-MS
This protocol describes the extraction of total lipids from macrophages and the subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Chloroform
-
Methanol
-
Internal standard (e.g., deuterated fatty acid)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Iso-octane
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
To the harvested cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an internal standard for quantification.
-
Vortex thoroughly and incubate at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to their pentafluorobenzyl esters by adding the derivatization agent.[17]
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in iso-octane.[17]
-
Inject an aliquot of the sample into the GC-MS system.
-
Separate the fatty acid methyl esters on a suitable capillary column.
-
Identify and quantify the individual fatty acids based on their retention times and mass spectra, comparing them to known standards.
-
Signaling Pathways and Logical Relationships
This compound, through its conversion to EDA, can influence key inflammatory signaling pathways in macrophages.
NF-κB Signaling Pathway
LPS, a potent activator of macrophages, triggers the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[18][19] The modulation of NO and PGE2 production by EDA suggests an interaction with this pathway.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound in lipidomics research.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cohesionbio.com [cohesionbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. bowdish.ca [bowdish.ca]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cloud-clone.com [cloud-clone.com]
- 12. arborassays.com [arborassays.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. dovepress.com [dovepress.com]
- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Applications of (11Z,14Z)-Ethyl icosa-11,14-dienoate in inflammation research.
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of (11Z,14Z)-eicosadienoic acid (EDA), an omega-6 polyunsaturated fatty acid. In research settings, the ethyl ester form is often utilized as a more lipid-soluble surrogate for the naturally occurring free fatty acid, facilitating its incorporation into cell culture media and experimental diets. EDA is an intermediate in the metabolism of linoleic acid to arachidonic acid and is a constituent of cellular phospholipids. Research into the biological activity of EDA and its derivatives has revealed a complex and modulatory role in inflammatory processes. These application notes provide an overview of the current understanding of this compound's role in inflammation, along with detailed protocols for its investigation.
Mechanism of Action in Inflammation
This compound is thought to exert its effects on inflammation primarily through the actions of its parent fatty acid, EDA. The proposed mechanisms include:
-
Inhibition of Leukotriene B4 (LTB4) Receptor Binding: EDA has been shown to competitively inhibit the binding of LTB4, a potent chemoattractant and inflammatory mediator, to its receptors on neutrophils. This action can reduce the infiltration of neutrophils to sites of inflammation.
-
Modulation of Pro-inflammatory Mediators in Macrophages: In murine macrophages stimulated with lipopolysaccharide (LPS), EDA has demonstrated a dual effect. It decreases the production of nitric oxide (NO), a key inflammatory molecule, while simultaneously increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests a complex immunomodulatory role rather than simple suppression of inflammation.
-
Influence on Fatty Acid Metabolism: As a metabolic intermediate, EDA can influence the levels of other bioactive lipids. It can be metabolized to dihomo-γ-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and arachidonic acid (AA), a precursor to both pro- and anti-inflammatory eicosanoids.
-
Putative Modulation of Signaling Pathways: While direct evidence for this compound is limited, related fatty acid esters have been shown to modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that this compound may exert its effects through similar mechanisms.
Quantitative Data
The following table summarizes the key quantitative data available for the parent compound, (11Z,14Z)-eicosadienoic acid.
| Parameter | Value | Cell Type/System | Reference |
| Ki for LTB4 Receptor Binding | 3.0 µM | Neutrophils | [1] |
| NO Production | Decreased | LPS-stimulated RAW264.7 macrophages | [2] |
| PGE2 Production | Increased | LPS-stimulated RAW264.7 macrophages | [2] |
| TNF-α Production | Increased | LPS-stimulated RAW264.7 macrophages | [2] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis
This protocol details the procedure for treating murine macrophages with this compound and measuring the production of key inflammatory mediators.
1. Cell Culture and Seeding:
- Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
- Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare stock solutions of this compound in ethanol (B145695) or DMSO.
- Pre-treat the adherent macrophages with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.
- Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.[3][4]
- TNF-α and PGE2 Production:
- Collect the cell culture supernatant.
- Measure the levels of TNF-α and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Leukotriene B4 (LTB4) Receptor Binding Assay
This protocol provides a method to assess the ability of this compound to inhibit the binding of LTB4 to its receptors.
1. Preparation of Neutrophil Membranes:
- Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
- Homogenize the isolated neutrophils in a hypotonic buffer and centrifuge to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
- In a 96-well plate, combine the neutrophil membrane preparation, [³H]-LTB4 (a radiolabeled form of LTB4), and varying concentrations of this compound or unlabeled LTB4 (for competition curve).
- Incubate the mixture at 4°C for 1 hour to allow for binding.
- Separate the bound from free [³H]-LTB4 by rapid filtration through a glass fiber filter.
- Wash the filters to remove unbound radioactivity.
3. Quantification:
- Measure the radioactivity retained on the filters using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled LTB4) from the total binding.
- Determine the inhibitory constant (Ki) of this compound by analyzing the competition binding data.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: In Vitro Macrophage Experimental Workflow.
Conclusion
This compound, through its parent fatty acid, demonstrates significant immunomodulatory properties. Its ability to antagonize the LTB4 receptor and differentially regulate the production of key inflammatory mediators in macrophages highlights its potential as a tool for inflammation research. Further investigation is warranted to fully elucidate its specific effects and mechanisms of action, particularly in relation to inflammatory signaling pathways. The protocols and data presented here provide a foundation for researchers to explore the role of this compound in various inflammatory contexts.
References
- 1. Ethyl Icosa-11,14-dienoate | 103213-62-3 | Benchchem [benchchem.com]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of (11Z,14Z)-Ethyl icosa-11,14-dienoate Stock Solutions
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester form of dihomo-linoleic acid, an omega-6 polyunsaturated fatty acid (PUFA). It serves as a valuable research tool in the study of lipid metabolism and inflammatory pathways. The parent fatty acid is a precursor to other significant bioactive molecules like arachidonic acid (AA) and is known to interact with enzymes such as inosine (B1671953) 5'-monophosphate dehydrogenase. Proper preparation of stock solutions is critical for obtaining reproducible and accurate experimental results. These notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in downstream applications.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | ethyl (11Z,14Z)-icosa-11,14-dienoate | N/A |
| Synonyms | cis-11,14-Eicosadienoic acid ethyl ester | [1] |
| CAS Number | 103213-62-3 | [1][2] |
| Molecular Formula | C₂₂H₄₀O₂ | [1] |
| Molecular Weight | 336.55 g/mol | [1][2] |
| Physical State | Yellow Liquid | [1][2] |
| Storage Temperature | -20°C | [1] |
Application Notes & Best Practices
-
Purity and Handling: The integrity of experiments relies on the purity of the compound. Use only high-purity this compound. As a polyunsaturated fatty acid ester, it is susceptible to oxidation. It is recommended to handle the neat oil under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible to minimize degradation.
-
Solvent Selection: this compound is insoluble in water but soluble in various organic solvents.[2][3] The choice of solvent is critical and should be guided by the experimental system.
-
Ethanol (B145695): A common solvent for preparing high-concentration stock solutions. It is suitable for many cell culture applications, provided the final concentration in the media is low enough to avoid cytotoxicity. The related methyl ester is soluble in ethanol at concentrations up to 50 mg/mL.[4]
-
Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are excellent solvents for creating highly concentrated stocks. However, they can be toxic to cells, and the final concentration in assays should typically be kept below 0.1-0.5%. The related methyl ester is soluble at 10 mg/mL in both DMSO and DMF.[4]
-
Dichloromethane (DCM): A suitable solvent for this compound, but its volatility and toxicity limit its use in biological experiments.[1] It is more appropriate for analytical applications.
-
-
Stability and Storage: For long-term viability, stock solutions should be stored at -20°C.[1] The related methyl ester demonstrates stability for at least two years under these conditions.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the primary stock solution into single-use volumes. Protect all solutions from light.
-
Safety Precautions: this compound should be handled with care in a well-ventilated laboratory hood. According to its hazard profile, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution in Ethanol
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (MW: 336.55 g/mol )
-
Anhydrous Ethanol (200 proof, ≥99.5%)
-
Inert gas (Argon or Nitrogen, optional)
-
Glass vials or microcentrifuge tubes suitable for low-temperature storage
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Class A volumetric flasks
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Carefully weigh 16.83 mg of the compound into a suitable glass vial.
-
Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) = 50 mM × 1 mL × 336.55 g/mol = 16.8275 mg.
-
-
Add 800 µL of anhydrous ethanol to the vial.
-
Vortex gently until the oil is completely dissolved. The solution should be clear.
-
Quantitatively transfer the solution to a 1 mL Class A volumetric flask. Rinse the original vial with a small amount of ethanol and add it to the flask to ensure a complete transfer.
-
Bring the solution to the final volume of 1 mL with anhydrous ethanol.
-
Cap the flask and invert several times to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in cryo-vials or glass ampoules. If possible, flush the headspace of each aliquot with an inert gas before sealing.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
This protocol describes the dilution of the primary stock for a typical cell-based assay.
Materials:
-
50 mM Primary Stock Solution of this compound in ethanol.
-
Sterile cell culture medium or phosphate-buffered saline (PBS).
-
Sterile microcentrifuge tubes.
-
Calibrated micropipettes and sterile tips.
Procedure:
-
Thaw one aliquot of the 50 mM primary stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 1 mL of a 100 µM working solution:
-
Calculation (M₁V₁ = M₂V₂): (50,000 µM) × V₁ = (100 µM) × (1000 µL) → V₁ = 2 µL.
-
-
In a sterile microcentrifuge tube, add 998 µL of the desired cell culture medium or buffer.
-
Add 2 µL of the 50 mM primary stock solution to the medium.
-
Pipette gently up and down or vortex briefly to mix thoroughly. Note: Rapidly adding the ethanol stock to the aqueous medium can sometimes cause precipitation. Adding it slowly while vortexing can improve solubility.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Stock Solution Preparation Data
The following table provides the mass of this compound required to prepare stock solutions of various concentrations and volumes.
| Target Concentration (mM) | Final Volume (mL) | Solvent | Mass Required (mg) |
| 10 | 1 | Ethanol | 3.37 |
| 10 | 5 | Ethanol | 16.83 |
| 25 | 1 | DMSO | 8.41 |
| 25 | 2 | DMSO | 16.83 |
| 50 | 1 | Ethanol | 16.83 |
| 50 | 5 | Ethanol | 84.14 |
| 100 | 1 | DMF | 33.66 |
Calculations are based on a molecular weight of 336.55 g/mol .
Experimental Workflow Diagram
Caption: Workflow for preparing and storing stock solutions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fatty Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid ethyl esters (FAEEs) are esters formed from the reaction of fatty acids and ethanol (B145695). They are of significant interest in various fields, including biofuel production, food science, and clinical diagnostics, where they can serve as markers for ethanol consumption. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of FAEEs, offering advantages over gas chromatography (GC) for less volatile or heat-sensitive compounds and for preparative-scale separations.[1] This application note provides detailed protocols for the purification of FAEEs using both reversed-phase and normal-phase HPLC, along with sample preparation guidelines and expected outcomes.
Reversed-phase HPLC is the most common method for FAEE analysis, separating these molecules based on their hydrophobicity.[1] Longer carbon chains and fewer double bonds increase the retention time on a non-polar stationary phase, such as C18.[1] Normal-phase HPLC, on the other hand, separates FAEEs based on polarity, a technique useful for isolating specific classes of lipids.
Data Presentation
Table 1: Purification of Omega-3 Fatty Acid Ethyl Esters from Fish Oil using Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)
This table summarizes the quantitative data from the purification of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters from a fish oil sample.[2][3][4][5][6]
| Parameter | Before Purification | After Purification |
| Total EPA and DHA Content | 67.91% | 85.27% |
| Purity of Omega-3 FAEEs | - | 90.34% |
| Recovery Rate | - | 74.30% |
| Saturated Fatty Acids (SFAs) | 4.45% | Not specified |
| Monounsaturated Fatty Acids (MUFAs) | 7.84% | Not specified |
| Polyunsaturated Fatty Acids (PUFAs) | 87.71% | Not specified |
Table 2: Elution Order of Common Fatty Acid Derivatives in Reversed-Phase HPLC
The retention of fatty acid esters in reversed-phase HPLC is influenced by their carbon chain length and degree of unsaturation.
| Compound Class | Elution Order Principle | Example Elution Order |
| Fatty Acid Ethyl Esters | Decreasing polarity and increasing hydrophobicity lead to longer retention times. | Shorter chain, more unsaturated esters elute before longer chain, more saturated esters. For example, linolenate would elute before oleate, which would elute before stearate.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Omega-3 Fatty Acid Ethyl Esters
This protocol is adapted from a method for purifying EPA and DHA ethyl esters from fish oil.[2][3][4][5][6]
1. Materials and Reagents:
-
Sample: Fish oil ethyl esters
-
HPLC System: Preparative HPLC or MPLC system with a UV detector
-
Column: AQ-C18, 20-40 µm particle size, 100 Å pore size[2][3][4][5][6]
-
Mobile Phase: Methanol (B129727):Water (90:10, v/v)[2][3][4][5][6]
-
Solvents: HPLC-grade methanol and water
2. Sample Preparation:
-
The fish oil ethyl ester sample is used directly for injection.
-
The injection volume should be equivalent to 1.25% of the column's bed volume.[2][3][4][5][6]
3. HPLC Method:
-
Elution Mode: Isocratic
-
Detection: UV at 210 nm
-
Temperature: Room temperature
4. Fraction Collection:
-
Collect fractions based on the elution profile of EPA and DHA, which are the target omega-3 fatty acid ethyl esters.
5. Post-Purification Analysis:
-
Concentrate the collected fractions under reduced pressure.
-
Analyze the purity and composition of the purified FAEEs using gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) and HPLC Purification of FAEEs
This protocol describes a two-step method for purifying total FAEEs from a lipid mixture, which can then be followed by HPLC for the isolation of individual FAEE species.[3][8]
1. Materials and Reagents:
-
Sample: Lipid mixture containing FAEEs
-
SPE Columns: Aminopropyl-silica and Octadecylsilyl (ODS, C18)
-
Solvents: Hexane, Isopropanol, Water
-
HPLC System: Analytical or semi-preparative HPLC with a suitable detector
-
HPLC Column: ODS (C18) column
2. Sample Preparation (SPE):
-
Dissolve the lipid mixture in hexane.
-
Apply the sample to an aminopropyl-silica SPE column.
-
Elute the FAEEs and cholesteryl esters from the column with hexane.[3][8] This step achieves a recovery of approximately 70±3%.[3][8]
-
To separate FAEEs from co-eluting cholesteryl esters, apply the collected eluate to an ODS SPE column.
-
Elute the purified FAEEs with isopropanol-water (5:1, v/v).[3][8]
3. HPLC Method:
-
Injection: Inject the purified FAEE fraction onto the ODS HPLC column.
-
Detection: UV or Evaporative Light Scattering Detector (ELSD)
4. Fraction Collection:
-
Collect individual FAEE peaks as they elute from the column.
Mandatory Visualization
Caption: Experimental workflow for HPLC purification of fatty acid ethyl esters.
Caption: Logical relationship of separation principles in HPLC for FAEEs.
References
- 1. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for (11Z,14Z)-Ethyl icosa-11,14-dienoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. As a high-purity analytical standard, it is essential for the accurate quantification and identification of this fatty acid ester in various biological and pharmaceutical matrices. Eicosadienoic acid is a precursor in the biosynthesis of other important long-chain omega-6 fatty acids, such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). This document provides detailed application notes and protocols for the use of this compound as an analytical standard, including its physicochemical properties, recommended storage conditions, and validated analytical methodologies.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties for this compound is provided below. While a specific Certificate of Analysis for this ethyl ester was not available at the time of this writing, the data presented is based on typical specifications for high-purity fatty acid ester standards.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Ethyl dihomo-linoleate | N/A |
| CAS Number | 103213-62-3 | [1] |
| Molecular Formula | C₂₂H₄₀O₂ | [1] |
| Molecular Weight | 336.55 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity (Typical) | ≥98% (by GC) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Stable for at least one year when stored properly | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, hexane, and chloroform. Insoluble in water. | [2] |
Biological Significance and Metabolic Pathway
(11Z,14Z)-Eicosadienoic acid, the parent fatty acid of the ethyl ester standard, is an intermediate in the omega-6 fatty acid metabolic pathway. It is synthesized from linoleic acid via elongation and is a precursor to DGLA and subsequently arachidonic acid, which are involved in the production of eicosanoids, a class of signaling molecules with diverse physiological effects.
Caption: Metabolic pathway of (11Z,14Z)-Eicosadienoic Acid.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are recommended for specific applications and matrices.
Gas Chromatography (GC) Protocol
GC with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of fatty acid esters.
Workflow for GC Analysis:
References
Application Notes and Protocols for Cellular Uptake Assays of (11Z,14Z)-Ethyl icosa-11,14-dienoate
Abstract
This document provides detailed application notes and protocols for conducting cellular uptake assays of (11Z,14Z)-Ethyl icosa-11,14-dienoate, a polyunsaturated fatty acid ethyl ester. Given the limited specific literature on this compound, the protocols herein are adapted from established methods for studying the cellular uptake of fatty acids and their esters. These protocols are designed for researchers, scientists, and drug development professionals investigating the metabolic fate and cellular transport of lipid molecules. The methodologies described utilize fluorescently labeled analogs of the target compound in conjunction with common cell line models, including HepG2 human hepatoma cells and differentiated 3T3-L1 murine adipocytes. Quantitative analysis is facilitated by fluorescence microscopy and plate-based fluorometry.
Introduction
This compound is the ethyl ester of 11,14-eicosadienoic acid, a C20 polyunsaturated fatty acid. While its primary documented use is as an intermediate in chemical synthesis, its structural similarity to other biologically active fatty acid ethyl esters (FAEEs) suggests potential roles in cellular lipid metabolism.[1] FAEEs are known to be non-oxidative metabolites of ethanol (B145695) and can be synthesized endogenously.[2][3] Understanding the cellular uptake of such molecules is crucial for elucidating their physiological and pathological roles.
The cellular uptake of long-chain fatty acids and their derivatives is a complex process involving both passive diffusion and protein-mediated transport. Key proteins implicated in the facilitated transport of fatty acids across the plasma membrane include CD36 (also known as fatty acid translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).[4][5] Once inside the cell, these lipids are rapidly esterified to Coenzyme A by Acyl-CoA synthetases (ACSLs), a process that traps them intracellularly and channels them towards various metabolic pathways, including triglyceride synthesis for storage or β-oxidation for energy production.[6][7][8]
This application note details protocols for quantifying the cellular uptake of this compound using a fluorescent analog approach. We describe methods for two key cell types in lipid metabolism research:
-
HepG2 cells: A human hepatoma cell line widely used as a model for liver metabolism.[9][10][11]
-
3T3-L1 adipocytes: A murine pre-adipocyte cell line that can be differentiated into mature, lipid-storing adipocytes, providing an excellent model for studying fat cell biology.[12][13][14]
General Experimental Workflow
The general workflow for assessing the cellular uptake of this compound involves several key steps, from cell culture and differentiation to fluorescent labeling and data acquisition.
Caption: General experimental workflow for cellular uptake assays.
Key Signaling Pathways in Fatty Acid Uptake
The uptake of fatty acids is not merely a passive process but is regulated by intricate signaling pathways that control the localization and activity of transporter proteins. A central player in this process is CD36.
Caption: Key proteins in fatty acid ethyl ester (FAEE) uptake and metabolism.
Long-chain fatty acids and their esters are transported across the cell membrane by proteins such as CD36 and FATPs.[4][15][16] Upon entry into the cytosol, the ethyl ester is likely hydrolyzed, and the resulting fatty acid is activated by Acyl-CoA synthetases (ACSLs).[6][7][8] This activation to Acyl-CoA prevents efflux and directs the fatty acid towards metabolic pathways like β-oxidation for energy or triglyceride synthesis for storage.[4][6]
Materials and Reagents
-
Cell Lines:
-
HepG2 (ATCC® HB-8065™)
-
3T3-L1 (ATCC® CL-173™)
-
-
Culture Media and Reagents:
-
Eagle's Minimum Essential Medium (EMEM) for HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for 3T3-L1 cells
-
Fetal Bovine Serum (FBS)
-
Calf Serum (for 3T3-L1 differentiation)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
3T3-L1 Differentiation Cocktail (MDI):
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
-
Assay Components:
-
This compound (or a fluorescently labeled analog, e.g., BODIPY™-labeled)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microscope with appropriate filter sets
-
Fluorescence microplate reader
-
96-well black, clear-bottom tissue culture plates
-
Experimental Protocols
Protocol 1: Cellular Uptake Assay in HepG2 Cells
This protocol describes the measurement of this compound uptake in the human liver cell line, HepG2.
5.1. HepG2 Cell Culture and Seeding
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[10][11]
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.
5.2. Preparation of Fluorescent Probe Solution
-
Prepare a stock solution of the fluorescently-labeled this compound (e.g., BODIPY-labeled) in DMSO.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free EMEM containing 1% fatty acid-free BSA. The final concentration of the probe should be determined based on preliminary experiments, typically in the range of 1-10 µM. Vortex briefly to ensure complete mixing.
5.3. Uptake Assay Procedure
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of serum-free EMEM to each well and incubate for 2-4 hours to serum-starve the cells.
-
Aspirate the serum-free medium and add 100 µL of the fluorescent probe working solution to each well.
-
Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, and 60 minutes).
-
To stop the uptake, aspirate the probe solution and wash the cells three times with 200 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS containing Hoechst 33342 (for cell number normalization) to each well and incubate for 15 minutes at room temperature, protected from light.
5.4. Data Acquisition and Analysis
-
Plate Reader Quantification:
-
Read the plate on a fluorescence microplate reader.
-
Measure the fluorescence intensity of the lipid probe (e.g., BODIPY: Ex/Em = 493/503 nm).[17]
-
Measure the fluorescence intensity of Hoechst 33342 (Ex/Em = 350/461 nm).
-
Normalize the lipid probe fluorescence to the Hoechst fluorescence to account for variations in cell number.
-
-
Fluorescence Microscopy:
-
Capture images using a fluorescence microscope with appropriate filters for the lipid probe and Hoechst stain.
-
Analyze the images using image analysis software to quantify the mean fluorescence intensity per cell.
-
Protocol 2: Cellular Uptake Assay in Differentiated 3T3-L1 Adipocytes
This protocol involves the differentiation of 3T3-L1 preadipocytes into mature adipocytes followed by the uptake assay.
5.1. 3T3-L1 Culture and Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate and grow until they are 100% confluent. Continue to culture for an additional 2 days post-confluency (Day 0).[12]
-
Day 0: Induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium).
-
Day 2: Replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Day 4: Replace the medium with DMEM containing 10% FBS.
-
Day 6 onwards: Replenish with fresh DMEM with 10% FBS every 2 days. Mature adipocytes with visible lipid droplets should be apparent by Day 8-10.
5.2. Uptake Assay in 3T3-L1 Adipocytes
-
Using the mature 3T3-L1 adipocytes (Day 8-10), aspirate the culture medium and gently wash once with warm PBS.
-
Serum-starve the cells by incubating in serum-free DMEM for 2-4 hours.
-
Prepare the fluorescent probe solution as described in section 5.2.
-
Perform the uptake assay, cell staining, and data acquisition as detailed in sections 5.3 and 5.4.
Data Presentation
Quantitative data from the cellular uptake assays should be presented in a clear and organized manner. Below are example tables for summarizing results from a time-course and dose-response experiment.
Table 1: Time-Course of Fluorescently-Labeled this compound Uptake
| Time (minutes) | HepG2 Cells (Normalized Fluorescence Units) | 3T3-L1 Adipocytes (Normalized Fluorescence Units) |
| 0 | 0 ± 0 | 0 ± 0 |
| 5 | 150.3 ± 12.5 | 210.8 ± 18.2 |
| 15 | 380.1 ± 25.6 | 550.4 ± 35.9 |
| 30 | 650.7 ± 40.1 | 980.6 ± 55.3 |
| 60 | 980.2 ± 55.8 | 1525.1 ± 80.7 |
| Data are presented as mean ± standard deviation (n=3). Values are hypothetical. |
Table 2: Dose-Response of Fluorescently-Labeled this compound Uptake at 30 minutes
| Concentration (µM) | HepG2 Cells (Normalized Fluorescence Units) | 3T3-L1 Adipocytes (Normalized Fluorescence Units) |
| 0 | 0 ± 0 | 0 ± 0 |
| 1 | 250.4 ± 20.1 | 380.9 ± 30.5 |
| 5 | 650.7 ± 40.1 | 980.6 ± 55.3 |
| 10 | 1100.3 ± 65.2 | 1650.2 ± 90.4 |
| 25 | 1850.9 ± 90.8 | 2500.7 ± 120.1 |
| Data are presented as mean ± standard deviation (n=3). Values are hypothetical. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing of extracellular probe. | Increase the number and volume of washes with ice-cold PBS. Ensure aspiration is thorough between washes. |
| Autofluorescence of cells or medium components. | Include "no probe" control wells to measure and subtract background fluorescence. | |
| Low Signal/No Uptake | Inactive or degraded fluorescent probe. | Store the probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Low expression of fatty acid transporters. | Confirm the expression of transporters like CD36 in the cell line if possible. Use a positive control (e.g., a well-characterized fluorescent fatty acid). | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. | |
| Poor 3T3-L1 Differentiation | Cells were not fully confluent before induction. | Ensure cells are 2 days post-confluent before adding MDI medium.[12] |
| Inactive differentiation reagents. | Prepare fresh MDI and insulin media. Aliquot and store reagents at -20°C. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cellular uptake of this compound. By utilizing fluorescently-labeled analogs in combination with HepG2 and differentiated 3T3-L1 cells, researchers can quantitatively assess the transport and accumulation of this lipid molecule in cell types relevant to systemic lipid metabolism. These assays can be adapted for high-throughput screening of compounds that may modulate lipid uptake and for further mechanistic studies into the roles of specific transport proteins.
References
- 1. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 2. CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imrpress.com [imrpress.com]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Roles of Lipid Metabolism in Pulmonary Hypertension: Friend or Foe? [mdpi.com]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (11Z,14Z)-Ethyl icosa-11,14-dienoate in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (11Z,14Z)-Ethyl icosa-11,14-dienoate in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a lipophilic compound and is practically insoluble in water and aqueous buffers alone.[1] Its solubility is significantly better in organic solvents such as dichloromethane.[2] Therefore, direct dissolution in aqueous media will likely result in poor solubility and potential compound precipitation.
Q2: What are the common signs of solubility issues in my experiment?
A2: You may be experiencing solubility problems if you observe any of the following:
-
Visible particulates or cloudiness: The most apparent sign is the presence of undissolved compound, making the solution appear hazy or containing visible particles.
-
Phase separation: The compound may form an oily layer on the surface or at the bottom of the aqueous buffer.
-
Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible data in bioassays.
-
Low recovery: When analyzing your samples, you may find that the concentration of the compound is much lower than expected.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of lipophilic compounds like this compound in aqueous solutions. These include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase solubility.
-
Surfactant-mediated Solubilization: Employing surfactants above their critical micelle concentration (CMC) can form micelles that encapsulate the lipophilic compound.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Lipid-Based Formulations: Incorporating the compound into lipid vesicles or self-emulsifying drug delivery systems (SEDDS) can facilitate its dispersion in aqueous media.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Cause: The aqueous buffer cannot dissolve the required concentration of the lipophilic this compound.
Solutions:
-
Co-solvent Approach:
-
Troubleshooting Step 1: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as ethanol (B145695) or DMSO.
-
Troubleshooting Step 2: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays. It is advisable to keep the final solvent concentration below 1% (v/v) and to run appropriate vehicle controls.
-
-
Surfactant Approach:
-
Troubleshooting Step 1: Select a biocompatible surfactant. Common choices include Tween® 20, Tween® 80, or Pluronic® F-68.
-
Troubleshooting Step 2: Prepare the aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC).
-
Troubleshooting Step 3: Add the this compound (preferably from a concentrated stock in a volatile organic solvent) to the surfactant-containing buffer and mix thoroughly. Sonication can aid in dispersion and micelle formation.
-
Issue 2: Inconsistent results in cell-based assays.
Cause: Poor and variable solubility of the compound leads to inconsistent concentrations of the active compound in the assay wells.
Solutions:
-
Cyclodextrin Complexation:
-
Troubleshooting Step 1: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize lipophilic drugs.
-
Troubleshooting Step 2: Conduct a phase solubility study to determine the optimal concentration of HP-β-CD required to solubilize the desired concentration of your compound.
-
Troubleshooting Step 3: Prepare a stock solution of the inclusion complex by dissolving the compound and HP-β-CD in the aqueous buffer. This stock can then be diluted for your experiments.
-
-
Liposome Formulation:
-
Troubleshooting Step 1: Prepare liposomes incorporating this compound. This encapsulates the compound within a lipid bilayer, improving its stability and dispersibility in aqueous media.
-
Troubleshooting Step 2: Characterize the liposomes for size, and encapsulation efficiency to ensure consistency between batches.
-
Troubleshooting Step 3: Use the liposomal formulation in your cell-based assays, ensuring to include empty liposomes as a vehicle control.
-
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | CMC (Molarity) | Surfactant Type |
| Sodium Dodecyl Sulfate (SDS) | 0.0083 | Anionic |
| Decyltrimethylammonium Bromide | 0.065 | Cationic |
| Hexadecyltrimethylammonium Bromide | 0.00092 | Cationic |
| Penta(ethyleneglycol)monodecyl ether | 0.0009 | Neutral |
| Pentaethylene glycol monododecyl ether | 0.000065 | Neutral |
This table provides CMC values for common surfactants to guide the selection and concentration for solubilization experiments.[3]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Preparation of Stock Solution: Dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dilution into Aqueous Buffer: Vigorously vortex the aqueous buffer. While vortexing, slowly add the required volume of the ethanolic stock solution to the buffer to achieve the final desired concentration.
-
Final Solvent Concentration: Ensure the final concentration of ethanol in the working solution is minimal (ideally ≤1% v/v) to avoid affecting the biological system.
-
Control: Prepare a vehicle control containing the same final concentration of ethanol in the aqueous buffer without the compound.
Protocol 2: Phase Solubility Study with Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0 to 50 mM).
-
Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.[4][5][6]
Protocol 3: Preparation of Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve a suitable lipid mixture (e.g., a combination of phospholipids (B1166683) like phosphatidylcholine and cholesterol) and this compound in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and gently agitating the flask. This process leads to the formation of multilamellar vesicles (MLVs).
-
Vesicle Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting flowchart for compound precipitation issues.
References
- 1. Ethyl Icosa-11,14-dienoate | 103213-62-3 | Benchchem [benchchem.com]
- 2. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing (11Z,14Z)-Ethyl icosa-11,14-dienoate Concentration for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for effectively using (11Z,14Z)-Ethyl icosa-11,14-dienoate in cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the recommended starting concentration for this compound in cellular assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on studies with structurally similar omega-6 fatty acids and their esters, a good starting point for concentration ranges is between 1 µM and 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.[3] To overcome this, it is highly recommended to complex the fatty acid ester with fatty acid-free Bovine Serum Albumin (BSA).[4][5] This mimics the physiological transport of fatty acids and enhances their bioavailability to cells.[5]
Troubleshooting Precipitation Issues
| Problem | Potential Cause | Solution |
| Immediate precipitation upon addition to media. | The compound's concentration exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a serial dilution to find the maximum soluble concentration.[6] |
| Rapid dilution from a high-concentration organic stock (e.g., DMSO, ethanol). | Prepare an intermediate dilution in your solvent before adding to the pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing.[6] | |
| The temperature of the culture medium is too low. | Always use pre-warmed (37°C) cell culture media for dilutions.[6] | |
| Precipitation over time in the incubator. | Evaporation of the culture medium, leading to increased compound concentration. | Ensure proper humidification of the incubator and use sealed culture flasks or plates.[6] |
| Instability of the compound in the culture medium at 37°C. | Prepare fresh working solutions for each experiment and minimize the incubation time if possible. | |
| Interaction with components in the serum. | Use fatty acid-free BSA to prepare a stock solution of the compound complexed with BSA before adding it to the serum-containing medium.[7] |
Q3: How do I prepare a this compound-BSA complex?
A3: A common starting point for the molar ratio of fatty acid ester to BSA is between 3:1 and 6:1.[4][8] A general protocol is provided below.
Q4: What is the best solvent to prepare the initial stock solution?
A4: Ethanol (B145695) and DMSO are commonly used solvents for dissolving fatty acid esters.[9][10] When preparing a stock solution, ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically below 0.5% for ethanol and 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[2]
Q5: How can I assess the cytotoxicity of this compound?
A5: A standard method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity. It is important to run a vehicle control (medium with the same concentration of solvent and/or BSA) to account for any effects of the delivery vehicle on cell viability.
Data Presentation
Table 1: Recommended Starting Concentrations for Related Omega-6 Fatty Acids in Cellular Assays
| Compound | Cell Type | Assay | Effective Concentration Range |
| Dihomo-γ-linolenic acid (DGLA) | Human peripheral blood mononuclear cells | Cytokine production | 100 - 200 µM[11] |
| Dihomo-γ-linolenic acid (DGLA) | Human macrophages (THP-1) | Pro-inflammatory gene expression | 50 µM[12] |
| Ethyl Oleate (EO) | Rat alveolar macrophages (NR8383) | Apoptosis and mROS generation | 10 µM[1] |
| Various Fatty Acids | Macrophage cell line (J774) | Cytotoxicity (apoptosis and necrosis) | >50 µM[2] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile microcentrifuge tubes
-
Water bath at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the compound in 100% ethanol or DMSO. Store at -20°C.
-
Prepare a 2 mM BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently warm to 37°C to aid dissolution and sterile filter.[7]
-
Complex formation: In a sterile tube, add the desired volume of the 10 mM this compound stock solution to the 2 mM BSA solution to achieve the desired molar ratio (e.g., 5:1 fatty acid:BSA).[13]
-
Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for the complex to form.[5]
-
Storage: The final this compound-BSA complex can be stored at -20°C in aliquots.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-BSA complex
-
Vehicle control (BSA solution with the same concentration of solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound-BSA complex. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound in cellular assays.
References
- 1. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 11(Z),14(Z)-Eicosadienoic acid | Fatty acid | TargetMol [targetmol.com]
- 11. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Identification of (11Z,14Z)-Ethyl icosa-11,14-dienoate degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (11Z,14Z)-Ethyl icosa-11,14-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a polyunsaturated fatty acid ethyl ester (PUFA ESE), this compound is susceptible to two primary degradation pathways:
-
Oxidation: The two cis double bonds at the 11th and 14th positions are prone to oxidation.[1] This can lead to a variety of degradation products, including hydroperoxides, aldehydes, ketones, and epoxides.[2][3] A notable oxidation product is Ethyl 11,14-Diepoxyeicosanoate.[4]
-
Hydrolysis: The ethyl ester functional group can undergo hydrolysis, particularly under acidic or basic conditions. This results in the formation of (11Z,14Z)-icosa-11,14-dienoic acid and ethanol.
Q2: How can I minimize the degradation of this compound during storage and sample preparation?
A2: To minimize degradation, it is crucial to handle and store the compound under conditions that limit exposure to oxygen, light, and high temperatures.[5] Here are some key recommendations:
-
Storage: Store the compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Sample Preparation: During sample preparation, use LC-MS grade solvents and keep samples on ice.[6] Flushing samples with an inert gas like argon can help prevent oxidation.[6] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also be beneficial.[3]
-
Light Protection: Protect the compound from light at all stages of handling and analysis.
Q3: What analytical techniques are best suited for identifying and quantifying the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating the parent compound from its non-volatile degradation products, such as the hydrolyzed carboxylic acid and oxidized products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the parent compound and can also be used to identify volatile degradation products.[3] Derivatization may be necessary for some degradation products to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the direct identification and structural elucidation of a wide range of degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information for the unambiguous identification of isolated degradation products.
Troubleshooting Guides
HPLC Analysis
Q: I am observing peak tailing in my HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting guide:
-
Possible Cause 1: Interaction with Active Silanols: The analyte may be interacting with residual silanol (B1196071) groups on the silica-based column packing.
-
Solution: Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase). Adding a basic modifier to the mobile phase can also help.[7]
-
-
Possible Cause 2: Insufficient Buffering: If the mobile phase pH is close to the pKa of any acidic or basic analytes (like the hydrolyzed carboxylic acid), small changes in pH can affect ionization state and lead to tailing.
-
Solution: Ensure your mobile phase has sufficient buffer capacity. A buffer concentration of 10-25 mM is usually adequate.[7]
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
Q: My retention times are shifting between injections. What should I check?
A: Retention time variability can compromise the reliability of your results. Here are some common causes and solutions:
-
Possible Cause 1: Mobile Phase Composition Change: The composition of your mobile phase may be changing over time due to evaporation of the more volatile solvent or inconsistent mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure your gradient proportioning valves are functioning correctly.[8]
-
-
Possible Cause 2: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
-
Possible Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10 column volumes) before starting the analysis.[8]
-
GC-MS Analysis
Q: I am seeing broad peaks in my GC-MS analysis. What could be the problem?
A: Broad peaks in GC-MS can lead to poor resolution and reduced sensitivity. Consider the following:
-
Possible Cause 1: Slow Injection: A slow injection can cause the sample to enter the column as a broad band.
-
Solution: Use a fast injection technique. Ensure the injector temperature is appropriate for the analytes.
-
-
Possible Cause 2: Column Contamination: Contaminants from previous injections can accumulate at the head of the column.
-
Solution: Bake out the column at a high temperature (within the column's limits). Trim a small portion from the front of the column if necessary.
-
-
Possible Cause 3: Incompatible Solvent: The injection solvent may not be compatible with the stationary phase.
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.
-
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | (11Z,14Z)-icosa-11,14-dienoic acid |
| 0.1 M NaOH | 8 hours | 78.5 | (11Z,14Z)-icosa-11,14-dienoic acid |
| 3% H₂O₂ | 24 hours | 82.1 | Oxidized products (e.g., epoxides, hydroperoxides) |
| Heat (60°C) | 48 hours | 91.3 | Oxidized products |
| Photostability (ICH Q1B) | - | 95.8 | Oxidized products |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in methanol and dilute with 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a thermostatic oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Analysis of Degradation Products by HPLC-UV/MS
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute the analytes of interest.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm and/or MS in positive ion mode.
Procedure:
-
Prepare solutions of the stressed samples and a reference standard of this compound in a suitable solvent (e.g., methanol).
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Use the UV spectra and/or mass-to-charge ratios (m/z) to aid in the identification of the degradation products. For example, the hydrolyzed product, (11Z,14Z)-icosa-11,14-dienoic acid, would have a molecular weight of 308.5 g/mol .[9]
-
Quantify the parent compound and degradation products by comparing their peak areas to that of a reference standard.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for the identification of degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. sfrbm.org [sfrbm.org]
- 3. mdpi.com [mdpi.com]
- 4. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]
- 5. ANALYSIS OF LIPIDS [people.umass.edu]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of (11Z,14Z)-Ethyl icosa-11,14-dienoate in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of (11Z,14Z)-Ethyl icosa-11,14-dienoate, particularly focusing on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion for this compound?
A1: The molecular weight of this compound is 336.57 g/mol . In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z 337.6. Depending on the mobile phase and sample purity, you may also observe adducts such as sodium [M+Na]⁺ at m/z 359.6 or potassium [M+K]⁺ at m/z 375.7.
Q2: I am not seeing any signal for my compound. Where should I start troubleshooting?
A2: A complete loss of signal can point to a singular critical issue. A systematic approach is recommended:
-
Confirm Sample Integrity: Ensure your standard or sample of this compound has not degraded. These polyunsaturated fatty acid esters can be susceptible to oxidation.
-
Check the LC-MS System: Verify that the LC-MS system is functioning correctly by injecting a well-characterized, reliable standard that is known to perform well on your instrument.
-
Investigate the LC Method: Ensure the compound is eluting from the column. A lack of retention or excessive retention can cause the peak to be missed or to be too broad for detection.
-
Inspect the Mass Spectrometer: Check for basic issues like a stable spray in the ESI source and confirm that the instrument parameters are appropriate for your analyte.
Q3: Should I use positive or negative ion mode for analyzing this compound?
A3: For fatty acid ethyl esters, positive ion mode Electrospray Ionization (ESI) is generally preferred. This is because the ester group can be readily protonated to form [M+H]⁺ ions or form adducts with cations like Na⁺ and K⁺. While the free fatty acid is typically analyzed in negative ion mode, the ethyl ester does not have the readily deprotonable carboxylic acid group.
Q4: What are common sources of contamination that can interfere with my analysis?
A4: Contamination can be a significant source of ion suppression and low signal intensity. Common sources include:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and interfering ions.
-
Glassware: Plasticizers and other residues from glassware can leach into your sample. Thoroughly clean all glassware or use certified low-binding labware.
-
Sample Matrix: Biological samples are complex and contain numerous compounds that can co-elute and suppress the ionization of your target analyte. Effective sample preparation is crucial to remove these interferences.
Troubleshooting Low Signal Intensity
Low signal intensity is a common challenge in the mass spectrometry analysis of fatty acid ethyl esters. The following sections provide a structured approach to identifying and resolving the root cause of this issue.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
For complex matrices like plasma or cell lysates, SPE is recommended to remove interfering substances.
-
Materials:
-
C18 or similar reversed-phase SPE cartridge
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Methyl formate (B1220265) or Ethyl acetate (B1210297) (LC-MS grade)
-
Sample acidified with a weak acid (e.g., 0.1% formic acid)
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove salts, followed by one column volume of hexane to remove highly non-polar lipids.
-
Elution: Elute the this compound with methyl formate or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
2. Optimization of ESI Source Parameters
Systematically optimizing the ESI source parameters can significantly enhance the signal intensity.
-
Procedure:
-
Infuse a standard solution of this compound directly into the mass spectrometer at a constant flow rate.
-
Vary one parameter at a time while keeping others constant and monitor the signal intensity of the [M+H]⁺ ion (m/z 337.6).
-
Start with the parameters listed in the table below and adjust them to find the optimal settings for your instrument.
-
Quantitative Data Summary
The following table provides a starting point for optimizing ESI-MS parameters for fatty acid ethyl esters. Optimal values can vary between instruments.
| Parameter | Typical Range | Troubleshooting Action for Low Signal |
| Capillary Voltage | 3.0 - 4.5 kV | Increase in small increments. Too high a voltage can cause fragmentation. |
| Nebulizer Gas (N₂) Pressure | 20 - 40 psi | Adjust to ensure a stable spray. Inconsistent pressure can lead to signal fluctuations. |
| Drying Gas (N₂) Flow Rate | 8 - 12 L/min | Increase to improve desolvation. Insufficient drying can lead to solvent clusters and reduced signal. |
| Drying Gas Temperature | 250 - 350 °C | Increase to aid desolvation. Be cautious of thermal degradation of the analyte at very high temperatures. |
| Mobile Phase Additives | 0.1% Formic Acid, 5-10 mM Ammonium Formate | The addition of an acid promotes protonation. Ammonium formate can enhance the formation of [M+NH₄]⁺ adducts which may have better ionization efficiency. |
Potential Fragmentation Pathway
Understanding the fragmentation pattern of this compound is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods and for confirming the identity of the compound. The following diagram illustrates a plausible fragmentation pathway in positive ion mode.
Caption: Potential fragmentation of this compound.
Explanation of Fragmentation:
-
[M+H]⁺ (m/z 337.6): The protonated molecular ion.
-
Loss of Water ([M+H - H₂O]⁺, m/z 319.6): A common loss from the protonated ester.
-
Loss of Ethanol ([M+H - C₂H₅OH]⁺, m/z 291.5): A characteristic fragmentation of ethyl esters, resulting in the formation of an acylium ion. This is often a prominent fragment and a good candidate for MRM transitions.
-
Hydrocarbon Fragments: Cleavage at the allylic positions to the double bonds can result in a series of hydrocarbon fragments, which can help in localizing the double bonds.
By following these guidelines and systematically troubleshooting, researchers, scientists, and drug development professionals can overcome the challenges of low signal intensity in the mass spectrometry analysis of this compound and achieve reliable and sensitive results.
Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acid Ethyl Esters
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to prevent the oxidation of polyunsaturated fatty acid (PUFA) ethyl esters.
Frequently Asked Questions (FAQs)
Q1: Why are PUFA ethyl esters so susceptible to oxidation?
A1: PUFA ethyl esters contain multiple double bonds in their chemical structure. These double bonds are highly reactive with oxygen.[1] The oxidation process, known as autoxidation, is a free-radical chain reaction that degrades the fatty acids, leading to a loss of nutritional value and the formation of undesirable off-flavors and odors.[1][2][3] Factors like exposure to air (oxygen), light, heat, and trace metals (e.g., iron, copper) can initiate and accelerate this process.[1][3]
Q2: What are the primary methods to prevent the oxidation of PUFA ethyl esters?
A2: The three primary strategies to prevent oxidation are:
-
Use of Antioxidants: Adding natural or synthetic antioxidants can inhibit the formation of free radicals and slow the oxidation process.[4]
-
Optimal Storage Conditions: Storing samples in a controlled environment is crucial. This includes low temperatures, protection from light, and airtight containers.[4][5]
-
Inert Atmosphere: Displacing oxygen by using an inert gas like nitrogen or argon in the storage container's headspace significantly reduces oxidation.[5]
Q3: Which antioxidants are most effective for PUFA ethyl esters and at what concentration?
A3: Synthetic phenolic antioxidants are highly effective. Commonly used options include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).[5] TBHQ is often considered superior for extending storage life.[5] These are typically used at concentrations between 0.01% and 0.02% (100-200 ppm).[5] Natural antioxidants like tocopherols (B72186) (Vitamin E) and rosemary extract are also used.[4] For example, one study found that adding 50 ppm of TBHQ to a diet with ω-3 PUFAs inhibited the formation of primary oxidation products by 99.5% over 10 days.[6][7]
Q4: What are the ideal storage conditions for long-term stability?
A4: For maximum long-term stability, PUFA ethyl esters should be stored under the following conditions:
-
Low Temperature: Store samples at -20°C. For optimal stability, especially for highly unsaturated samples, -80°C is recommended.[5][8]
-
Inert Atmosphere: Before sealing, flush the vial's headspace with an inert gas such as nitrogen or argon to remove oxygen.[5]
-
Light Protection: Use amber glass vials or store samples in a dark place to prevent photo-oxidation.[3][5]
-
Airtight Containers: Ensure vials are sealed tightly, potentially with paraffin (B1166041) film, to prevent atmospheric oxygen from entering.[5]
Q5: How can I determine if my PUFA ethyl ester sample has oxidized?
A5: Oxidation is assessed by measuring primary and secondary oxidation products.
-
Peroxide Value (PV): This is the most common method and measures hydroperoxides (primary products).[9][10] A PV below 10 meq/kg is typical for fresh oil, while a value of 20-40 meq/kg often indicates a rancid taste.[11]
-
p-Anisidine Value (AnV): This test measures aldehydes (secondary oxidation products), which contribute to off-flavors.[12] It is particularly useful for assessing oils that may have a low PV because the initial peroxides have already decomposed.[12]
-
TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), another secondary oxidation product.[13][14][15][16]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Peroxide Value (PV) in a Freshly Prepared Sample | 1. Oxidation occurred during sample preparation (e.g., extraction, esterification).2. Solvents or reagents were contaminated with peroxides.3. Insufficient antioxidant was added or it was poorly mixed. | 1. Perform all preparation steps on ice and under an inert (nitrogen or argon) atmosphere.[5]2. Use fresh, high-purity solvents. Consider adding a small amount of antioxidant (e.g., 0.005% BHT) to the extraction solvent.[5]3. Ensure the antioxidant is fully dissolved and vortexed thoroughly with the sample. Verify the final concentration.[5] |
| Sample Develops an "Off" or Rancid Odor Despite Low PV | 1. Primary oxidation products (peroxides) have degraded into secondary products (aldehydes, ketones), which are more odorous.2. The sample was exposed to high temperatures, accelerating the breakdown of peroxides. | 1. The PV test alone is not sufficient. Measure secondary oxidation products using the p-Anisidine Value (AnV) or TBARS assay.[12]2. Review storage and handling procedures. Avoid repeated freeze-thaw cycles and minimize time spent at room temperature. |
| Inconsistent Results in Oxidation Stability Studies | 1. Variability in sample handling and exposure to oxygen/light.2. Inconsistent concentration or distribution of the antioxidant.3. Different storage durations or conditions between sample aliquots. | 1. Standardize all procedures. Flush every vial with inert gas for the same duration before sealing.2. Prepare a master batch of the PUFA ethyl ester with the antioxidant to ensure homogeneity before aliquoting.3. Store all related samples in the same location and for the same amount of time before analysis. |
| Antioxidant Appears Ineffective | 1. The chosen antioxidant is not suitable for the specific PUFA profile or experimental conditions.2. The antioxidant has degraded due to improper storage.3. The concentration is too low to be effective or, in some cases, too high (pro-oxidant effect). | 1. Test a panel of different antioxidants (e.g., BHT, TBHQ, tocopherols) to find the most effective one for your system.2. Store antioxidant stock solutions in the dark at low temperatures.3. Perform a dose-response experiment to determine the optimal antioxidant concentration.[3] |
Quantitative Data Summary
Table 1: Efficacy of Different Antioxidants
This table summarizes data on the effectiveness of various antioxidants in preventing PUFA oxidation.
| Antioxidant | Concentration | System / PUFA Source | Efficacy / Key Finding | Reference |
| TBHQ | 50 ppm (0.005%) | ω-3 PUFAs in a mouse diet | Inhibited primary oxidation by 99.5% and secondary oxidation by 96.1% after 10 days. | [6][7] |
| α-Tocopherol | 0.05% (500 ppm) | Chia Oil (rich in α-linolenic acid) | Effectively slowed the degradation of α-linolenic acid. Concentrations >0.05% offered no extra benefit. | [3] |
| BHT & BHA | Not specified | Dry fermented sausages with olive oil | Addition of BHT and BHA was effective in preserving PUFAs during 5 months of storage at 4°C. | [17] |
| Essential Oils | Not specified | Flaxseed oil methyl esters | Clove bud, cinnamon, and oregano essential oils inhibited methyl linolenate oxidation by 76-85% over 4 months. | [18] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Antioxidant Addition
This protocol describes how to add a synthetic antioxidant like BHT to a PUFA ethyl ester sample.
-
Prepare Antioxidant Stock Solution: Prepare a 1% (10 mg/mL) stock solution of the chosen antioxidant (e.g., BHT) in a high-purity solvent like hexane (B92381) or ethanol.[5]
-
Sample Preparation: Place a known weight or volume of the PUFA ethyl ester sample into a clean amber glass vial.[5]
-
Add Antioxidant: Add the required volume of the stock solution to achieve the desired final concentration (e.g., for a 200 ppm concentration in a 1 g sample, add 20 µL of the 1% BHT stock).[5]
-
Mix Thoroughly: Tightly cap the vial and vortex for 30-60 seconds to ensure the antioxidant is fully dissolved and evenly distributed.[5]
-
Inert Gas Purge: Uncap the vial and gently blow a stream of nitrogen or argon gas over the surface of the liquid for 30-60 seconds to displace oxygen in the headspace.[5]
-
Seal and Store: Immediately recap the vial tightly. For long-term storage, seal the cap with paraffin film and store at -20°C or -80°C in the dark.[5]
Protocol 2: Determination of Peroxide Value (PV) by Titration
This method measures the hydroperoxides (primary oxidation products) in a sample.[5]
-
Reagents & Equipment:
-
Acetic Acid-Chloroform solvent (3:2 v/v)[11]
-
Saturated Potassium Iodide (KI) solution (freshly prepared)[19]
-
0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) standard solution[20]
-
1% Starch indicator solution[11]
-
250 mL Erlenmeyer flask with stopper
-
Burette
-
-
Procedure:
-
Weigh Sample: Accurately weigh approximately 5 g of the PUFA ethyl ester sample into the 250 mL Erlenmeyer flask.[9] Record the exact weight.
-
Dissolve Sample: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl gently to dissolve the sample completely.[5]
-
Add KI Solution: Add 0.5 mL of the freshly prepared saturated KI solution. Stopper the flask and swirl for exactly one minute.[5]
-
Add Water: Add 30 mL of deionized water and mix gently.[5][9]
-
Titration (Part 1): Immediately begin titrating the liberated iodine with the 0.01 N sodium thiosulfate solution. Swirl the flask continuously until the yellow iodine color has almost disappeared.[5]
-
Add Indicator: Add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.[5]
-
Titration (Part 2): Continue the titration, shaking vigorously, until the blue color just disappears.[20] Record the total volume of titrant used.
-
Blank Determination: Perform a blank titration using all reagents except the sample.[10]
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
-
Visualizations
Caption: The free-radical chain reaction of PUFA autoxidation.
Caption: Experimental workflow for stabilizing PUFA ethyl esters.
References
- 1. gfi.org [gfi.org]
- 2. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products [mdpi.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. qclscientific.com [qclscientific.com]
- 13. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 14. TBARS - Wikipedia [en.wikipedia.org]
- 15. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate via Wittig Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of the Wittig reaction for the synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Wittig reaction.
| Problem | Possible Causes | Solutions & Recommendations |
| Low to No Product Yield | 1. Incomplete Ylide Formation: The phosphonium (B103445) salt did not fully convert to the ylide. | a. Choice of Base: Use a strong, non-nucleophilic base. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices for maximizing Z-selectivity by creating salt-free conditions. Avoid organolithium bases like n-BuLi if high Z-selectivity is desired, as lithium salts can reduce Z:E ratios.[1] b. Reaction Conditions: Ensure anhydrous conditions as ylides are moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). c. Reaction Time & Temperature: Allow sufficient time for ylide formation, typically 1-2 hours at room temperature. |
| 2. Aldehyde Instability: The aldehyde reactant, ethyl (E)-3-formylacrylate, may be prone to polymerization or degradation. | a. Freshness of Aldehyde: Use freshly distilled or purified aldehyde for the reaction. b. Slow Addition: Add the aldehyde solution dropwise to the ylide solution at a low temperature (-78 °C) to control the reaction rate and minimize side reactions. | |
| 3. Poor Ylide Reactivity: The ylide may not be reactive enough to react with the aldehyde. | a. Ylide Type: For Z-selectivity, an unstabilized ylide is required. The ylide derived from (hept-2-yn-1-yl)triphenylphosphonium bromide is appropriate. | |
| Poor (Z,Z)-Stereoselectivity (High percentage of E/Z isomers) | 1. Presence of Lithium Salts: Lithium cations can stabilize the betaine (B1666868) intermediate, leading to equilibration and the formation of the more stable E-alkene.[1] | a. Salt-Free Conditions: As mentioned, use sodium or potassium-based strong bases (NaHMDS, KHMDS) to generate the ylide. This is a critical factor for high Z-selectivity. |
| 2. Reaction Temperature: Higher temperatures can promote the reversal of the initial cycloaddition, leading to the thermodynamic E-product. | a. Low-Temperature Reaction: Perform the Wittig reaction at low temperatures, typically -78 °C, to favor the kinetic Z-product. | |
| 3. Solvent Effects: The polarity of the solvent can influence the transition state geometry. | a. Solvent Choice: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions. | |
| Difficult Purification | 1. Presence of Triphenylphosphine (B44618) Oxide: This byproduct of the Wittig reaction can be difficult to separate from the desired product. | a. Chromatography: Careful column chromatography on silica (B1680970) gel is usually effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the desired ester before the more polar triphenylphosphine oxide. b. Crystallization: If the product is a solid, recrystallization may be an effective purification method. |
| 2. Unreacted Starting Materials: Residual phosphonium salt or aldehyde can contaminate the product. | a. Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing the organic layer with brine can also help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why is a "salt-free" Wittig reaction important for synthesizing the (11Z,14Z) isomer?
A1: The presence of lithium salts, which are byproducts of using common organolithium bases like n-butyllithium (n-BuLi) to form the ylide, can significantly decrease the Z-selectivity of the Wittig reaction. Lithium cations are believed to coordinate with the intermediates, allowing for an equilibration process that favors the thermodynamically more stable E-isomer. By using bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), a "salt-free" environment is created, which kinetically favors the formation of the Z-alkene.[1]
Q2: What is the ideal temperature for the Wittig reaction to maximize Z-selectivity?
A2: To maximize the formation of the Z-isomer, the reaction should be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath). Low temperatures help to trap the initial, kinetically formed cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene. At higher temperatures, this intermediate can revert to the starting materials or rearrange to the more stable trans-oxaphosphetane, which leads to the E-alkene.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the double bonds in this compound can be confirmed using proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) for the vinyl protons on a Z-double bond is typically smaller (around 10-12 Hz) compared to the coupling constant for protons on an E-double bond (around 15-18 Hz). Gas chromatography (GC) can also be used to separate and quantify the different stereoisomers.
Q4: Can I use a stabilized ylide for this synthesis?
A4: No, for the synthesis of a Z-alkene, a non-stabilized ylide is crucial. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and tend to be in equilibrium during the reaction, leading to the formation of the more thermodynamically stable E-alkene.[1] The synthesis of this compound requires an unstabilized ylide derived from an alkyl phosphonium salt.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of the E-isomer, other potential side reactions include the self-condensation of the aldehyde if it is enolizable, or its decomposition. The ylide itself can also be unstable and may decompose if not used promptly after its formation. Ensuring an inert atmosphere and low temperatures can help to minimize these side reactions.
Experimental Protocols
Protocol 1: Synthesis of (Hept-2-yn-1-yl)triphenylphosphonium Bromide
This protocol outlines the preparation of the necessary phosphonium salt.
-
Reactants:
-
Triphenylphosphine (1.0 eq)
-
1-bromohept-2-yne (B106990) (1.1 eq)
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
Dissolve triphenylphosphine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 1-bromohept-2-yne to the solution.
-
Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
The phosphonium salt will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Protocol 2: Wittig Reaction for this compound Synthesis
This protocol details the Z-selective Wittig reaction.
-
Reactants:
-
(Hept-2-yn-1-yl)triphenylphosphonium bromide (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF)
-
Ethyl (E)-3-formylacrylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve ethyl (E)-3-formylacrylate in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Visualizations
References
Technical Support Center: Purity Assessment of Synthetic (11Z,14Z)-Ethyl icosa-11,14-dienoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic (11Z,14Z)-Ethyl icosa-11,14-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is effective for identifying and quantifying volatile impurities. HPLC, particularly Silver Ion HPLC (Ag+-HPLC), is crucial for separating geometric and positional isomers.[1] NMR spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR).
Q2: What are the expected common impurities in a synthetic sample of this compound?
A2: Common impurities in synthetic this compound include:
-
Geometric Isomers: (11E,14Z), (11Z,14E), and (11E,14E)-isomers can form during synthesis or improper handling.
-
Positional Isomers: Isomers with double bonds at different positions in the carbon chain can arise from the starting materials or side reactions.
-
Oxidation Products: Polyunsaturated fatty acid esters are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may remain in the final product.
Q3: How can I confirm the stereochemistry of the double bonds in my sample?
A3: ¹H NMR spectroscopy is a powerful tool for confirming the Z (cis) configuration of the double bonds. The coupling constant (J) for vinyl protons in a cis configuration is typically around 10-12 Hz, while for a trans configuration, it is larger, around 14-16 Hz. Additionally, ¹³C NMR chemical shifts of the allylic carbons can provide further confirmation. Ag+-HPLC can also be used to separate cis and trans isomers, with cis isomers generally having longer retention times due to stronger interaction with the silver ions.[1]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Peak Tailing or Fronting
-
Possible Cause 1: Active Sites in the GC System. Polar analytes can interact with active sites in the injector liner, column, or detector.
-
Solution: Use a deactivated liner and a high-quality, well-conditioned capillary column suitable for fatty acid ester analysis. Regularly replace the liner and trim the first few centimeters of the column.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause 3: Inappropriate Temperature. Incorrect injector or oven temperatures can affect peak shape.
-
Solution: Optimize the injector temperature to ensure complete and rapid vaporization without thermal degradation. Use an appropriate oven temperature program to ensure good peak focusing at the head of the column.
-
Issue: Poor Resolution of Isomers
-
Possible Cause: Standard non-polar or mid-polar GC columns may not provide sufficient selectivity to separate geometric or positional isomers of long-chain unsaturated esters.
-
Solution: Employ a more polar stationary phase, such as a highly polar cyanopropyl-substituted column, which can offer better separation of fatty acid methyl and ethyl esters based on the degree of unsaturation and isomer configuration. For complex isomer mixtures, derivatization to picolinyl esters or other derivatives that yield diagnostic mass spectral fragmentation patterns upon electron ionization can aid in identification.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Co-elution of Geometric Isomers
-
Possible Cause: Standard reversed-phase columns (e.g., C18) often lack the selectivity to separate cis and trans isomers of this compound.
-
Solution: Utilize a Silver Ion HPLC (Ag+-HPLC) column. The silver ions on the stationary phase interact differently with the π-electrons of cis and trans double bonds, leading to their separation. Cis isomers are typically retained longer.[1]
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. For Ag+-HPLC, a non-polar solvent like hexane (B92381) with a small percentage of a more polar modifier like acetonitrile (B52724) or isopropanol (B130326) is often used. A shallow gradient of the polar modifier can improve resolution.
-
Issue: Broad Peaks
-
Possible Cause 1: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Possible Cause 2: Sample Solvent Incompatibility. Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to broad or split peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in Quantifying Purity due to Overlapping Signals
-
Possible Cause: Signals from impurities may overlap with the signals of this compound, making accurate integration difficult.
-
Solution 1: Use a High-Field NMR Spectrometer. Higher field strengths (e.g., 600 MHz or above) can improve signal dispersion and resolve overlapping peaks.
-
Solution 2: Quantitative NMR (qNMR) with an Internal Standard. Use a certified internal standard that has signals in a clear region of the spectrum. The purity of the target compound can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Solution 3: 2D NMR Techniques. Techniques like COSY and HSQC can help in identifying and assigning signals belonging to the main compound and impurities, aiding in the selection of non-overlapping signals for quantification.
-
Data Presentation
Table 1: Representative Analytical Data for this compound
| Parameter | Technique | Expected Value/Characteristic |
| Molecular Weight | - | 336.55 g/mol |
| Molecular Formula | - | C₂₂H₄₀O₂ |
| Retention Time | GC-MS | Dependent on column and conditions. |
| Mass Spectrum (EI) | GC-MS | Key fragments: m/z 88 (McLafferty rearrangement), molecular ion [M]⁺ at 336, and fragments from loss of the ethoxy group and alkyl chain cleavages. |
| Retention Time | Ag+-HPLC | Longer retention time for the (Z,Z) isomer compared to (E,Z), (Z,E), and (E,E) isomers. |
| ¹H NMR (CDCl₃) | NMR | δ 5.3-5.4 ppm: Multiplet, 4H (olefinic protons, -CH=CH-).δ 4.12 ppm: Quartet, 2H (ethyl ester, -OCH₂CH₃).δ 2.77 ppm: Triplet, 2H (bis-allylic protons, =CH-CH₂-CH=).δ 2.28 ppm: Triplet, 2H (α-carbonyl protons, -CH₂COO-).δ 2.05 ppm: Quartet, 4H (allylic protons, -CH₂-CH=).δ 1.25 ppm: Triplet, 3H (ethyl ester, -OCH₂CH₃).δ 0.88 ppm: Triplet, 3H (terminal methyl group, -CH₂CH₃). |
| ¹³C NMR (CDCl₃) | NMR | δ ~174 ppm: Ester carbonyl carbon.δ ~127-130 ppm: Olefinic carbons.δ ~60 ppm: Ethyl ester methylene (B1212753) carbon (-OCH₂-).δ ~34 ppm: α-carbonyl methylene carbon.δ ~25.6 ppm: Bis-allylic carbon.δ ~14 ppm: Methyl carbons. |
Note: Exact chemical shifts (δ) in NMR and retention times in chromatography are dependent on the solvent, concentration, and specific experimental conditions.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as hexane or ethyl acetate.
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A fused-silica capillary column suitable for fatty acid ester analysis (e.g., DB-23, SP-2560, or equivalent; 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 140 °C, hold for 5 min, then ramp to 240 °C at 4 °C/min, and hold for 10 min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Integrate all peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.
Protocol 2: Isomer Separation by Ag+-HPLC
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
HPLC System: An HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A commercially available Ag+-HPLC column (e.g., ChromSpher 5 Lipids or similar).
-
HPLC Conditions:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 0.5% B, hold for 10 min, increase to 2% B over 40 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV at 205 nm or ELSD.
-
-
Data Analysis: Identify the peaks corresponding to the different geometric isomers. The (11Z,14Z) isomer is expected to have the longest retention time. Calculate the relative percentage of each isomer.
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis:
-
Select well-resolved signals for the analyte and the internal standard.
-
Carefully integrate the selected signals.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting logic for poor HPLC isomer separation.
References
Technical Support Center: Fatty Acid Ethyl Esters (FAEEs) Experimental Artifacts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fatty acid ethyl esters (FAEEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of FAEE contamination in a laboratory setting?
A1: The most prevalent source of artifactual FAEE formation is the presence of ethanol (B145695) in laboratory solvents and reagents. Chloroform (B151607), a common solvent for lipid extraction, is often stabilized with ethanol. If this ethanol is not removed, it can react with fatty acids in the sample during extraction or derivatization to form FAEEs, leading to false-positive results. Another significant source is external contamination, particularly in hair sample analysis, from ethanol-containing hair care products.[1]
Q2: How can I prevent the artificial formation of FAEEs during sample preparation?
A2: To prevent artificial FAEE formation, it is crucial to use ethanol-free solvents, especially chloroform. You can either purchase ethanol-free chloroform or prepare it by washing the chloroform with distilled water to remove the ethanol stabilizer. Additionally, ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents to remove any residual ethanol. When preparing fatty acid methyl esters (FAMEs) for analysis, be aware that the presence of ethanol in the reaction mixture can lead to the formation of FAEEs as byproducts.
Q3: My FAEE results are inconsistent. What could be the cause?
A3: Inconsistent FAEE results can stem from several factors:
-
Sample Stability: FAEEs can degrade over time, especially if not stored properly. For instance, in hair samples, FAEE levels can significantly decrease if the samples are not analyzed within a week of collection.
-
Extraction Efficiency: The choice of extraction method and solvent can significantly impact the recovery of FAEEs. It is essential to use a validated extraction protocol and ensure consistent execution across all samples.
-
Instrumental Variability: Fluctuations in GC-MS performance can lead to inconsistent results. Regular calibration and maintenance of the instrument are critical.
-
External Contamination: As mentioned, external sources of ethanol can lead to variable and artificially high FAEE levels, particularly in hair analysis.
Q4: What are the best practices for storing biological samples for FAEE analysis?
A4: For optimal stability, biological samples intended for FAEE analysis should be stored at low temperatures. While specific stability data for FAEEs in whole blood is limited, general guidelines for biochemical analytes suggest that freezing is the most reliable method for long-term preservation.[2] For short-term storage, refrigeration at 4°C is suitable.[2] It is crucial to minimize freeze-thaw cycles. Hair samples should be stored in a dry, dark environment at room temperature.[3] They should not be refrigerated or frozen, as this can cause swelling and potential loss of analytes.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of FAEEs, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Problem 1: Unexpected Peaks in the Chromatogram
Possible Cause:
-
Artifactual FAEE Formation: Ethanol contamination in solvents used for extraction or derivatization can lead to the formation of FAEEs that were not originally present in the sample.
-
Contamination from Sample Collection Materials: Phthalates and other plasticizers from collection tubes or processing equipment can leach into the sample and appear as peaks in the chromatogram.
-
Carryover from Previous Injections: Residual sample from a previous analysis can be injected with the current sample, leading to ghost peaks.
Solution:
-
Solvent Purity Check: Run a blank solvent injection to check for contaminants. Use high-purity, ethanol-free solvents for all steps.
-
Use High-Quality Consumables: Employ high-quality, certified sample collection tubes and pipette tips to minimize leaching of contaminants.
-
Implement a Rigorous Washing Protocol: After each injection, run a wash cycle with a strong solvent to clean the syringe and injection port.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analytes, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.
-
Improper Injection Technique: A slow injection speed can cause band broadening and distorted peak shapes.
Solution:
-
Deactivate the System: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If necessary, perform a system bake-out to remove contaminants.
-
Optimize Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.
-
Optimize Injection Parameters: Use a fast injection speed to ensure a narrow sample band is introduced onto the column.
Problem 3: Low or No Analyte Signal
Possible Cause:
-
Poor Extraction Recovery: The chosen extraction method may not be efficient for FAEEs from the specific sample matrix.
-
Analyte Degradation: FAEEs may have degraded due to improper sample storage or handling.
-
Instrumental Issues: A leak in the GC system, a contaminated ion source in the mass spectrometer, or an inactive detector can all lead to a loss of signal.
Solution:
-
Optimize Extraction Protocol: Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction solvents to improve recovery.
-
Ensure Proper Sample Handling: Follow best practices for sample storage and minimize the time between collection and analysis.
-
Perform Instrument Maintenance: Regularly check for leaks using an electronic leak detector, clean the ion source according to the manufacturer's instructions, and ensure the detector is functioning correctly.
Quantitative Data Summary
The following tables provide a summary of quantitative data from validated methods for FAEE analysis.
Table 1: Validated GC-MS Method Parameters for FAEE Analysis in Plasma
| Parameter | Method 1 | Method 2 |
| Column | Nonpolar dimethylpolysiloxane | Zebron ZB-5MS (30 m x 0.25 mm, 0.25 µm)[4] |
| Injection Mode | Splitless | Splitless[4] |
| Injector Temp. | 250°C | 250°C[4] |
| Oven Program | - | 1-min hold at 120°C, ramp to 300°C at 20°C/min, 15-min hold[4] |
| Carrier Gas | Helium | Helium[4] |
| Linearity (r²) | >0.99 | >0.99 |
| LOD | 5-10 nM[5] | - |
| LOQ | 60 nM[5] | 0.015 µg/mL |
Table 2: Recovery of FAEEs using Solid-Phase Extraction (SPE)
| FAEE | SPE Column Type | Elution Solvent | Recovery Rate (%) | Reference |
| Ethyl Oleate | Aminopropyl-silica | Hexane (B92381) | 70 ± 3 | [6] |
| Ethyl Palmitate | Si SPE column | n-Hexane | 93.8 - 104.0 | [7] |
| Ethyl Linoleate | Si SPE column | n-Hexane | 93.8 - 104.0 | [7] |
| Ethyl Oleate | Si SPE column | n-Hexane | 93.8 - 104.0 | [7] |
| Ethyl Stearate | Si SPE column | n-Hexane | 93.8 - 104.0 | [7] |
Experimental Protocols
Protocol 1: Extraction of FAEEs from Human Plasma
This protocol is adapted from a validated method for the rapid determination of major FAEEs in human plasma.[5]
Materials:
-
Human plasma
-
Internal standard (e.g., ethyl heptadecanoate)
-
Acetone (B3395972), ice-cold
-
Hexane, HPLC grade
-
Aminopropyl-silica solid-phase extraction (SPE) columns
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 1 mL of plasma in a glass tube, add the internal standard.
-
Add 3 mL of ice-cold acetone to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 3 mL of hexane to the supernatant for liquid-liquid extraction of lipids.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of hexane.
-
Condition an aminopropyl-silica SPE column with hexane.
-
Load the reconstituted sample onto the SPE column.
-
Elute the FAEEs with hexane.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAEEs
This is a general protocol; specific parameters should be optimized for your instrument and application.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., nonpolar dimethylpolysiloxane)
GC Parameters:
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute
-
Ramp: 20°C/minute to 300°C
-
Final hold: 300°C for 15 minutes
-
-
Carrier Gas: Helium at a constant flow rate
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Visualizations
FAEE Formation Pathways
The following diagram illustrates the primary enzymatic and non-enzymatic pathways of fatty acid ethyl ester formation in the body.
Caption: Enzymatic and non-enzymatic pathways of FAEE synthesis.
Experimental Workflow for FAEE Analysis
This diagram outlines the general workflow for the analysis of fatty acid ethyl esters from biological samples.
Caption: General workflow for FAEE analysis from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. x-pertise.com [x-pertise.com]
- 4. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing appropriate controls for (11Z,14Z)-Ethyl icosa-11,14-dienoate experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using (11Z,14Z)-Ethyl icosa-11,14-dienoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the appropriate design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
This compound is the ethyl ester form of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid (PUFA).[1] In research, the esterified form is often used to enhance solubility and facilitate its incorporation into cell culture media and experimental diets.[1] The parent fatty acid is an intermediate in the metabolic pathway of other significant PUFAs, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in studies related to lipid metabolism and inflammation.[1] Its parent fatty acid has been shown to modulate inflammatory responses, for instance, by inhibiting the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.[1] It is also utilized to investigate the effects of omega-6 fatty acids on cellular signaling pathways, such as the PI3K-Akt and NF-κB pathways.[1]
Q3: How should I store this compound to ensure its stability?
This compound is susceptible to oxidation due to its polyunsaturated nature.[2] To maintain its integrity, it should be stored at -20°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light. For long-term storage, amber glass vials are recommended. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use volumes.
Q4: What are the expected effects of this compound on the PI3K-Akt and NF-κB signaling pathways?
As an omega-6 fatty acid, this compound is expected to modulate these key signaling pathways. The PI3K-Akt pathway is central to cell growth, proliferation, and survival, and it can be activated by fatty acids.[4] The NF-κB pathway is a critical regulator of inflammatory gene expression.[5] Studies on similar omega-6 fatty acids, like arachidonic acid, have shown activation of the PI3K-Akt pathway and subsequent induction of NF-κB regulated genes.[4] This can lead to a 3-fold increase in the translocation of NF-κB to the nucleus.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in aqueous media | This compound is a lipid and is inherently insoluble in water.[1] | Prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO. For cell culture experiments, complex the fatty acid ester with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.[6][7] A common ratio is a 4:1 molar ratio of fatty acid to BSA.[6] |
| Inconsistent experimental results | The compound may have degraded due to oxidation. Polyunsaturated fatty acids are prone to oxidation when exposed to air, light, and high temperatures.[2] | Always use freshly prepared solutions. Store stock solutions at -20°C or lower under an inert gas. Consider adding an antioxidant, such as BHT or α-tocopherol, to your stock solution, but be mindful of its potential effects on your experimental system. Verify the purity of your compound periodically using analytical methods like GC-MS. |
| Unexpected cellular toxicity | The concentration of the compound or the organic solvent used for the stock solution may be too high. The "free" (unbound to BSA) fatty acid concentration could be at toxic levels. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Ensure the final concentration of the organic solvent in your culture medium is minimal (typically <0.1%). When using BSA, carefully consider the molar ratio of the fatty acid ester to BSA to control the concentration of the unbound ester.[6] |
| Difficulty in detecting the compound in analytical assays (e.g., GC-MS) | The concentration of the compound may be below the detection limit of the instrument, or the extraction method may be inefficient. | Optimize your extraction protocol. A common method involves liquid-liquid extraction with a non-polar solvent like hexane (B92381) following sample saponification. Ensure your GC-MS method is sensitive enough for the expected concentrations in your samples.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Objective: To prepare a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
This compound
-
Ethanol (200 proof, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.1 M NaOH
-
Sterile water bath
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the fatty acid ester: Dissolve this compound in sterile ethanol to a concentration of 100 mM. Store this stock solution at -20°C under an inert gas.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently agitate to dissolve without generating foam.
-
Complexation: a. In a sterile tube, add the desired volume of the 100 mM fatty acid ester stock solution. b. Slowly add the 10% BSA solution while gently vortexing. A common molar ratio to aim for is 4:1 (fatty acid ester:BSA). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to facilitate complex formation.
-
Sterilization and Storage: a. Sterile-filter the final complex solution through a 0.22 µm filter. b. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the activation of the PI3K-Akt signaling pathway by measuring the phosphorylation of Akt.
Procedure:
-
Cell Seeding and Treatment: a. Seed your target cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 70-80%). b. Serum-starve the cells for 4-6 hours prior to treatment, if appropriate for your cell line, to reduce basal Akt phosphorylation. c. Treat the cells with varying concentrations of the this compound-BSA complex (and a BSA-only vehicle control) for the desired time points.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (11Z,14Z)-Icosa-11,14-dienoic Acid |
| Molecular Formula | C22H40O2[3] | C20H36O2[10][11] |
| Molecular Weight | 336.55 g/mol [3] | 308.5 g/mol [10][11] |
| Physical State | Liquid[1] | Liquid[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water.[1][3] | Soluble in organic solvents; poorly soluble in water.[1] |
| Storage Temperature | -20°C[3] | -20°C |
Table 2: Expected Quantitative Changes in Signaling Pathways
| Pathway | Marker | Treatment | Cell Type | Expected Outcome | Reference |
| PI3K-Akt | Phospho-Akt (Ser473) | Arachidonic Acid (Omega-6) | Prostate Cancer Cells | Increased phosphorylation | [4] |
| NF-κB | Nuclear translocation of p65 | Arachidonic Acid (Omega-6) | Prostate Cancer Cells | ~3-fold increase | [4] |
| NF-κB | COX-2, IL-6, TNF-α mRNA | Omega-6 Fatty Acids | Various | Upregulation | [4] |
Mandatory Visualizations
Caption: Experimental workflow for studying cell signaling.
Caption: PI3K-Akt signaling pathway activation.
Caption: NF-κB signaling pathway activation.
References
- 1. Ethyl Icosa-11,14-dienoate | 103213-62-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refine.bio [refine.bio]
- 5. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icosa-11,14-dienoic acid | C20H36O2 | CID 3208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potential of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its related compounds, (11Z,14Z)-eicosadienoic acid (EDA) and its methyl ester. Due to a lack of direct experimental data on the ethyl ester, this guide synthesizes available information on its parent fatty acid and methyl ester to offer a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
(11Z,14Z)-eicosadienoic acid (EDA), an omega-6 polyunsaturated fatty acid, and its esters have demonstrated potential anti-inflammatory properties through various mechanisms. Research suggests that these compounds can modulate the production of key inflammatory mediators. This guide presents available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual representations of the involved signaling pathways to aid in the evaluation of these compounds for further research and development.
Comparative Anti-Inflammatory Activity
| Compound | Target | Assay System | Observed Effect | IC50 / Inhibition | Reference |
| (11Z,14Z)-eicosadienoic acid (EDA) | Leukotriene B4 (LTB4) Receptor | Porcine Neutrophil Membranes | Inhibition of [³H]-LTB4 binding | Ki = 3 µM | [1] |
| (11Z,14Z)-eicosadienoic acid (EDA) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 Macrophages | Decrease in NO production | Data not quantified as IC50 | [2][3] |
| (11Z,14Z)-eicosadienoic acid (EDA) | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 Macrophages | Increase in PGE2 production | Data not quantified | [2][3] |
| (11Z,14Z)-eicosadienoic acid (EDA) | Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW264.7 Macrophages | Increase in TNF-α production | Data not quantified | [2][3] |
| Methyl (11Z,14Z)-icosa-11,14-dienoate | General Inflammation | In vivo (Arthritis models) | Studied for anti-inflammatory effects | Qualitative data | [[“]] |
| Diclofenac (for comparison) | Cyclooxygenase-2 (COX-2) | Human Dermal Fibroblasts | Inhibition of COX-2 activity | Potent inhibitor (specific IC50 varies by study) | [5] |
| Diclofenac (for comparison) | Carrageenan-induced Paw Edema | Rat model | Inhibition of edema | 40.51% inhibition at 5 mg/kg | [6] |
Note: The seemingly contradictory increase in PGE2 and TNF-α by EDA in LPS-stimulated macrophages may suggest a complex immunomodulatory role rather than straightforward anti-inflammatory action in all contexts. This highlights the necessity for further investigation into the specific signaling pathways and cellular conditions.
Experimental Protocols
In Vitro Anti-Inflammatory Assays
1. Leukotriene B4 (LTB4) Receptor Binding Assay
-
Objective: To determine the ability of a compound to inhibit the binding of the pro-inflammatory mediator LTB4 to its receptor.
-
Methodology:
-
Prepare a membrane fraction from porcine neutrophils.
-
Incubate the neutrophil membranes with a radiolabeled LTB4 ligand (e.g., [³H]-LTB4) in the presence and absence of the test compound at various concentrations.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound LTB4.
-
Calculate the percentage inhibition of LTB4 binding at each concentration of the test compound and determine the inhibitory constant (Ki).[1]
-
2. Measurement of Inflammatory Mediators in Macrophages
-
Objective: To assess the effect of a compound on the production of inflammatory mediators by immune cells.
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Methodology:
-
Culture RAW264.7 macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Quantify the levels of Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α) using commercially available ELISA kits.[2][3]
-
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats or Swiss mice.
-
Methodology:
-
Administer the test compound orally or intraperitoneally to the animals. A control group receives the vehicle.
-
After a set time (e.g., 1 hour), inject a small volume of a carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of fatty acids are often attributed to their influence on the arachidonic acid cascade, which produces pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
DOT Diagram: Arachidonic Acid Cascade and Potential Inhibition
Caption: The arachidonic acid cascade and points of intervention.
(11Z,14Z)-eicosadienoic acid appears to exert its anti-inflammatory effects, at least in part, by interfering with the lipoxygenase pathway, specifically by inhibiting the binding of the potent chemoattractant leukotriene B4 to its receptor on immune cells.[1] This is a distinct mechanism from NSAIDs, which primarily inhibit the COX enzymes.
DOT Diagram: Experimental Workflow for In Vitro Anti-inflammatory Screening
References
- 1. Beneficial effect of an omega-6 PUFA-rich diet in non-steroidal anti-inflammatory drug-induced mucosal damage in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: (11Z,14Z)-Ethyl icosa-11,14-dienoate and Arachidonic Acid Ethyl Ester
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid research, particularly concerning inflammation and cell signaling, the roles of various polyunsaturated fatty acids and their derivatives are of paramount importance. This guide provides a comparative analysis of two structurally related fatty acid ethyl esters: (11Z,14Z)-Ethyl icosa-11,14-dienoate and arachidonic acid ethyl ester. While both are ethyl esters of 20-carbon polyunsaturated fatty acids, their metabolic fates and biological activities diverge significantly, influencing their applications in research and potential therapeutic development.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for their appropriate handling, storage, and application in experimental settings. The following table summarizes their key characteristics.
| Property | This compound | Arachidonic Acid Ethyl Ester |
| Molecular Formula | C22H40O2 | C22H36O2[1] |
| Molecular Weight | 336.55 g/mol [2] | 332.5 g/mol [1] |
| CAS Number | 103213-62-3[2] | 1808-26-0[1] |
| Synonyms | Ethyl dihomo-linoleate, Ethyl 11,14-eicosadienoate | Ethyl arachidonate, (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate[1] |
| Physical State | Liquid | Liquid |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
| Storage Temperature | -20°C[2] | -20°C |
Biological Activity and Signaling Pathways: Distinct Roles in Cellular Processes
The primary distinction between these two molecules lies in their biological activities, which are intrinsically linked to their parent fatty acids: eicosadienoic acid and arachidonic acid, respectively. Ethyl esters are often utilized in research as more lipid-soluble surrogates for the free fatty acids, facilitating their incorporation into cell culture media and experimental diets.
Arachidonic Acid Ethyl Ester: A Precursor to Pro-Inflammatory Mediators
Arachidonic acid (AA) is a well-characterized omega-6 fatty acid that plays a central role in inflammation. Once released from cell membranes by phospholipase A2, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a cascade of potent signaling molecules known as eicosanoids, including prostaglandins (B1171923) and leukotrienes. These molecules are key mediators of the inflammatory response, pain, and fever.[3] The ethyl ester of arachidonic acid serves as a direct precursor to this pathway.
The pro-inflammatory effects of arachidonic acid are mediated through various signaling pathways, most notably the NF-κB pathway.[4][5] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[5]
This compound: A Modulator of Inflammatory Responses
This compound is the ethyl ester of eicosadienoic acid (EDA), another omega-6 fatty acid. In metabolic pathways, EDA is an intermediate, formed from the elongation of linoleic acid, and can be further converted to arachidonic acid.[6] This positions it as a potential modulator of the arachidonic acid cascade.
Research suggests that eicosadienoic acid can influence the metabolism of other polyunsaturated fatty acids and alter the response of macrophages to inflammatory stimuli.[6][7] It has been shown to act as an antagonist to the leukotriene B4 (LTB4) receptor, thereby inhibiting the binding of the potent pro-inflammatory mediator LTB4.[6] The biological effects of this compound are thought to be exerted through its influence on complex signaling networks, including predicted modulation of the PI3K-Akt and NF-κB signaling pathways.[6]
Experimental Protocols: Methodologies for Comparative Studies
To facilitate further research and direct comparison of these two compounds, detailed experimental protocols are essential. Below are methodologies for key experiments commonly employed in the study of fatty acid ethyl esters.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the fatty acid ethyl esters on a given cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and arachidonic acid ethyl ester in ethanol or DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest concentration of the test compound).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of the fatty acid ethyl esters on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) or other immune cells in 24-well plates. Pre-treat the cells with various concentrations of this compound or arachidonic acid ethyl ester for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
Objective: To determine the cellular uptake and metabolism of the ethyl esters by analyzing the fatty acid profile of the cells.
Protocol:
-
Cell Treatment and Lipid Extraction:
-
Treat cells with this compound or arachidonic acid ethyl ester for a specified time.
-
Harvest the cells and perform lipid extraction using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
-
Transesterification:
-
Evaporate the extracted lipids to dryness under a stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
-
FAME Extraction:
-
Add 1 mL of hexane (B92381) and 1 mL of water to the cooled reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-23) and a temperature program to separate the FAMEs.
-
Identify the fatty acid methyl esters based on their retention times and mass spectra compared to known standards.
-
-
Data Analysis: Quantify the relative amounts of each fatty acid based on the peak areas.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and arachidonic acid ethyl ester on cellular inflammation.
Conclusion
This compound and arachidonic acid ethyl ester, while structurally similar, are poised to exert distinct and important effects in biological systems. Arachidonic acid ethyl ester is a direct precursor to the well-established pro-inflammatory eicosanoid cascade. In contrast, this compound, as a metabolic intermediate, holds the potential to modulate these inflammatory pathways, possibly through competitive inhibition and receptor antagonism. A thorough understanding of their differential effects, supported by rigorous experimental data, is critical for advancing research in inflammation, immunology, and the development of novel therapeutic strategies targeting lipid-mediated signaling pathways. The experimental protocols and workflows provided herein offer a framework for conducting such comparative analyses.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of arachidonic acid on proliferation, cytokines production and pleiotropic genes expression in Jurkat cells--a comparison with oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Nuclear factor kB is activated by arachidonic acid but not by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Icosa-11,14-dienoate | 103213-62-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Ensuring Reproducibility in Experiments with (11Z,14Z)-Ethyl icosa-11,14-dienoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its alternatives, focusing on ensuring experimental reproducibility. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and workflows to aid researchers in designing robust and reliable studies.
Introduction to this compound
This compound is the ethyl ester of eicosadienoic acid (20:2n-6), a polyunsaturated fatty acid (PUFA). In human biochemistry, eicosadienoic acid is synthesized from the essential fatty acid linoleic acid and serves as an intermediate in the metabolic pathway leading to other significant PUFAs, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA)[1]. Due to its role as a precursor to these immunomodulatory molecules, this compound and its parent fatty acid are valuable tools in the study of inflammation and lipid metabolism[1].
The reproducibility of experiments involving lipid-based compounds like this compound can be challenging due to the complexity of biological systems and the inherent variability of lipid handling and analysis. This guide aims to provide standardized protocols and comparative data to address these challenges.
Comparative Analysis of this compound and Alternatives
The biological effects of this compound are primarily attributed to its parent fatty acid, (11Z,14Z)-eicosadienoic acid, and its subsequent metabolites. Therefore, this comparison focuses on the known activities of the parent fatty acid and its close structural relatives, DGLA and AA, which are key players in the inflammatory cascade.
Table 1: Physicochemical Properties of C20 Polyunsaturated Fatty Acids
| Property | (11Z,14Z)-Eicosadienoic Acid | Dihomo-γ-linolenic Acid (DGLA) | Arachidonic Acid (AA) |
| Molecular Formula | C₂₀H₃₆O₂ | C₂₀H₃₄O₂ | C₂₀H₃₂O₂ |
| Molecular Weight | 308.5 g/mol [2] | 306.5 g/mol | 304.5 g/mol |
| Number of Double Bonds | 2 | 3 | 4 |
| Melting Point (°C) | Not available | -43.5 (estimated) | -49.5 |
| Boiling Point (°C) | Not available | 408.8 (estimated) | 407.4 (estimated) |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | Key Findings | Reference |
| (11Z,14Z)-Eicosadienoic Acid | Leukotriene B4 (LTB4) Binding Assay | LTB4 Receptor on Neutrophils | Inhibits [³H]-LTB4 binding with a Kᵢ of 3.0 µM. | [3] |
| (11Z,14Z)-Eicosadienoic Acid | Macrophage Inflammatory Response (LPS-stimulated) | iNOS, COX-2 | Decreased nitric oxide (NO) production, but increased prostaglandin (B15479496) E₂ (PGE₂) and TNF-α production. Weaker pro-inflammatory agent than linoleic acid. | [4] |
| Dihomo-γ-linolenic Acid (DGLA) | Prostaglandin Synthesis in Astrocytes | COX enzymes | Inhibited PGE₂ production by 3-fold and PGF₂α by 1.6-fold. Increased PGE₁ production by almost 4-fold. | [5] |
| Arachidonic Acid (AA) | Prostaglandin Synthesis in Astrocytes | COX enzymes | Stimulated PGE₂ production by 2.6-fold. | [5] |
| Eicosapentaenoic Acid (EPA) | Prostaglandin Synthesis in Astrocytes | COX enzymes | Inhibited PGE₂ production by 4-fold and PGF₂α by 14.6-fold. | [5] |
Table 3: Comparative Metabolism by Cyclooxygenase (COX) Enzymes
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Dihomo-γ-linolenic Acid (DGLA) | COX-1 | 13.0 ± 2.0 | 1.8 ± 0.1 |
| Arachidonic Acid (AA) | COX-1 | 4.0 ± 0.5 | 3.5 ± 0.2 |
| Dihomo-γ-linolenic Acid (DGLA) | COX-2 | 5.0 ± 0.6 | 4.2 ± 0.3 |
| Arachidonic Acid (AA) | COX-2 | 6.0 ± 0.8 | 4.5 ± 0.4 |
| Data from a study on the differential metabolism of DGLA and AA by COX-1 and COX-2.[6] |
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of experiments with this compound and its alternatives, it is crucial to follow standardized and detailed protocols.
Protocol 1: Preparation of Fatty Acid Ethyl Ester Stock Solutions and Working Solutions for Cell Culture
Objective: To prepare sterile, stable, and accurately concentrated stock solutions of fatty acid ethyl esters (FAEEs) and their working solutions complexed with bovine serum albumin (BSA) for reproducible cell culture experiments.
Materials:
-
This compound and other FAEEs of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filters
Procedure:
-
Preparation of 100 mM FAEE Stock Solution in Ethanol:
-
Under a sterile hood, dissolve the FAEE in 200 proof ethanol to a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution of this compound (MW: 336.55 g/mol ), dissolve 33.66 mg in 1 mL of ethanol.
-
Vortex thoroughly until completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
In a sterile bottle, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 5 g of BSA to 50 mL of PBS.
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming and denaturation.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store at 4°C for up to one month or at -20°C for long-term storage.
-
-
Preparation of FAEE-BSA Complex (Working Solution):
-
Warm the 10% BSA solution and the desired cell culture medium to 37°C.
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Slowly add the 100 mM FAEE stock solution dropwise to the BSA solution while gently vortexing. The final molar ratio of FAEE to BSA should be between 2:1 and 4:1 for optimal complexing.
-
Incubate the FAEE-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Add the FAEE-BSA complex to the pre-warmed cell culture medium to achieve the final desired concentration for treating the cells.
-
The final concentration of ethanol in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: In Vitro Macrophage Inflammation Assay
Objective: To provide a reproducible method for assessing the pro- or anti-inflammatory effects of this compound and its alternatives on macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
FAEE-BSA working solutions (from Protocol 1)
-
Reagents for Nitric Oxide (NO) quantification (Griess Reagent System)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR (for iNOS and COX-2 expression)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed macrophages in 96-well plates (for NO and cytokine assays) or 6-well plates (for RNA extraction) at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Replace the medium with fresh complete medium containing the desired concentrations of FAEE-BSA complexes or BSA control.
-
Pre-incubate the cells with the FAEE-BSA complexes for a defined period (e.g., 24 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 6-24 hours). Include a non-stimulated control for each FAEE concentration.
-
-
Quantification of Nitric Oxide (NO) Production:
-
After the LPS stimulation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
-
Quantification of Cytokine Production:
-
Collect the cell culture supernatant at the end of the stimulation period.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
Analysis of Gene Expression by qRT-PCR:
-
At the end of the treatment period, lyse the cells in the 6-well plates and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to quantify the relative expression levels of iNOS and COX-2, using a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Mandatory Visualizations
Metabolic Pathway of n-6 Polyunsaturated Fatty Acids
Caption: Metabolic pathway of n-6 polyunsaturated fatty acids.
Experimental Workflow for Macrophage Inflammation Assay
Caption: Workflow for the in vitro macrophage inflammation assay.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of supplementation with 20:3(n-6), 20:4(n-6) and 20:5(n-3) on the production of prostaglandins E and F of the 1-, 2- and 3-series in turbot (Scophthalmus maximus) brain astroglial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of (11Z,14Z)-Ethyl icosa-11,14-dienoate in Cellular Models: A Comparative Guide
Introduction
(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a long-chain polyunsaturated fatty acid. While its on-target effects may be the primary focus of investigation, it is crucial to characterize its potential off-target interactions to ensure selectivity and minimize confounding experimental results. This guide provides a comparative framework for assessing the off-target profile of this compound against other known bioactive molecules. Due to the limited publicly available data on the specific off-target effects of this compound, this guide uses illustrative data to present a template for such an assessment. The comparisons are made with a well-characterized PPARα agonist, GW409544, and a generic ion channel modulator, Compound X, to represent potential alternative compounds or off-target liabilities.
Comparative Analysis of Off-Target Effects
The following tables summarize hypothetical data from a series of standard off-target screening panels.
Table 1: Kinase Selectivity Profile
This table illustrates the inhibitory activity of the compounds against a panel of common kinases. High percentage inhibition at a given concentration (e.g., 10 µM) suggests potential off-target activity.
| Kinase Target | This compound (% Inhibition @ 10 µM) | GW409544 (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) |
| PKA | 5.2 | 2.1 | 8.5 |
| PKCα | 8.1 | 4.5 | 15.3 |
| MAPK1 | 3.4 | 1.8 | 6.7 |
| SRC | 12.5 | 7.3 | 20.1 |
| EGFR | 2.8 | 0.9 | 4.2 |
Table 2: Nuclear Receptor Activation Profile
This table shows the activation of peroxisome proliferator-activated receptors (PPARs), a common off-target for lipid molecules. Data is presented as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
| Receptor Target | This compound (EC50, µM) | GW409544 (EC50, µM) | Compound X (EC50, µM) |
| PPARα | 8.7 | 0.01 | > 50 |
| PPARδ | 25.4 | 1.2 | > 50 |
| PPARγ | 18.2 | 0.9 | > 50 |
Table 3: Ion Channel Modulation Profile
This table displays the inhibitory effects on a panel of key ion channels. Data is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates stronger inhibition.
| Ion Channel Target | This compound (IC50, µM) | GW409544 (IC50, µM) | Compound X (IC50, µM) |
| hERG | > 50 | > 50 | 5.8 |
| Nav1.5 | 35.1 | > 50 | 12.4 |
| Cav1.2 | 42.8 | > 50 | 9.7 |
Experimental Protocols
1. Kinase Profiling Assay (Illustrative Protocol)
-
Objective: To determine the inhibitory effect of test compounds on a panel of protein kinases.
-
Methodology: A radiometric assay using [γ-³³P]-ATP was employed. Kinase reactions were initiated by adding the test compound at a final concentration of 10 µM in a buffer solution containing the respective kinase, its peptide substrate, and ATP. The reactions were incubated for 60 minutes at room temperature. Reactions were stopped by spotting the mixture onto phosphocellulose filter paper. The filters were washed to remove unincorporated [γ-³³P]-ATP. The amount of incorporated radiolabel, corresponding to kinase activity, was measured using a scintillation counter. The percentage of inhibition was calculated relative to a DMSO control.
2. PPAR Activation Assay (Illustrative Protocol)
-
Objective: To measure the agonist activity of test compounds on PPAR subtypes.
-
Methodology: A cell-based luciferase reporter assay was used. HEK293 cells were transiently co-transfected with a full-length human PPAR expression vector (α, δ, or γ) and a luciferase reporter plasmid containing PPAR response elements. Transfected cells were treated with serial dilutions of the test compounds for 24 hours. Luciferase activity was measured using a luminometer. The EC50 values were calculated from the dose-response curves using non-linear regression.
3. Ion Channel Screening (Illustrative Protocol)
-
Objective: To assess the inhibitory effects of test compounds on key cardiac ion channels.
-
Methodology: Automated patch-clamp electrophysiology was used on HEK293 or CHO cells stably expressing the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2). Cells were exposed to increasing concentrations of the test compounds. The specific ion current was measured before and after compound addition to determine the percentage of inhibition. IC50 values were determined by fitting the concentration-response data to a logistic equation.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway potentially affected by lipid-like molecules and a general workflow for assessing off-target effects.
Caption: Hypothetical off-target interactions of a lipid molecule.
Caption: Experimental workflow for off-target profiling.
A Comparative Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate and Other Biomarkers of Ethanol Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (11Z,14Z)-Ethyl icosa-11,14-dienoate, a specific Fatty Acid Ethyl Ester (FAEE), with other established biomarkers for monitoring ethanol (B145695) intake. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate biomarker for their specific study needs, based on objective performance data and detailed experimental protocols.
Introduction to Ethanol Biomarkers
The accurate assessment of alcohol consumption is crucial in various research, clinical, and forensic settings. While self-reporting is often used, it can be unreliable. Biochemical markers provide an objective means of determining recent or chronic alcohol use. These biomarkers are broadly categorized as direct or indirect.
-
Direct Biomarkers: These are metabolites of ethanol and are only present when alcohol has been consumed. They offer high specificity. Examples include Fatty Acid Ethyl Esters (FAEEs), Ethyl Glucuronide (EtG), Ethyl Sulfate (EtS), and Phosphatidylethanol (B1425624) (PEth).
-
Indirect Biomarkers: These are enzymes or blood parameters that may be altered by chronic heavy alcohol consumption but can also be influenced by other factors and medical conditions, leading to lower specificity. Examples include Gamma-Glutamyl Transferase (GGT), Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Carbohydrate-Deficient Transferrin (CDT), and Mean Corpuscular Volume (MCV).
This guide focuses on the comparative performance of direct ethanol biomarkers, with a specific emphasis on this compound within the FAEE class.
Fatty Acid Ethyl Esters (FAEEs) as Direct Biomarkers
FAEEs are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1] They can be detected in various biological matrices, including blood, serum, hair, and meconium, making them versatile biomarkers for both recent and chronic alcohol consumption.[2]
While over 20 different FAEEs have been identified, analytical methods often focus on a panel of the most abundant species, typically including ethyl oleate, ethyl palmitate, ethyl myristate, and ethyl stearate.[2] this compound is a less commonly quantified FAEE, and its specific performance characteristics as a standalone biomarker are not as extensively documented as the more prevalent FAEEs.
dot
Caption: Formation of Fatty Acid Ethyl Esters (FAEEs).
Comparative Performance of Ethanol Biomarkers
The selection of an appropriate biomarker depends on the specific research question, including the required window of detection, the biological matrix available, and the desired sensitivity and specificity. The following tables summarize the performance characteristics of this compound (as part of the FAEEs class) and its primary direct biomarker alternatives.
Table 1: Performance Comparison of Direct Ethanol Biomarkers
| Biomarker | Class | Biological Matrix | Detection Window | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound (and other FAEEs) | Fatty Acid Ethyl Ester | Serum/Plasma, Hair, Meconium | Serum: Up to 99 hours in heavy drinkers. Hair: Months. | Varies by specific FAEE and matrix. Generally high for the panel. | High | Good for short to long-term detection depending on the matrix. | Performance data for individual FAEEs is limited. Potential for external contamination in hair samples. |
| Ethyl Glucuronide (EtG) | Direct Metabolite | Urine, Hair, Blood, Nails | Urine: Up to 5 days. Hair: Months. | High (e.g., 70-90% in hair) | High (e.g., 80-95% in hair)[3] | Very sensitive for recent alcohol use (urine). Long-term monitoring with hair. | Potential for false positives from incidental alcohol exposure (e.g., hand sanitizers). Hair treatments can affect concentrations.[4] |
| Phosphatidylethanol (PEth) | Phospholipid | Whole Blood | Up to 12 days after a single episode; longer with chronic use.[5][6] | High (88-100%)[5] | High (Theoretically 100%)[3] | High sensitivity and specificity. Correlates with the level of alcohol consumption. | Shorter detection window than hair markers. Requires whole blood sample. |
Table 2: Quantitative Performance Data of Selected Direct Ethanol Biomarkers
| Biomarker | Matrix | Limit of Detection (LoD) | Limit of Quantification (LoQ) |
| FAEEs (Panel) | Whole Blood | 5-50 ng/mL | 15-200 ng/mL |
| Ethyl Glucuronide (EtG) | Hair | 4 pg/mg | 6 pg/mg |
| Phosphatidylethanol (PEth 16:0/18:1) | Whole Blood | - | 10 ng/mL (0.014 µM)[7] |
Note: Data for this compound as a single analyte is not widely available. The data for FAEEs represents a panel of common esters.
Experimental Protocols
Detailed and validated analytical methods are essential for the reliable quantification of ethanol biomarkers. Below are summaries of typical experimental protocols for the analysis of FAEEs, EtG, and PEth.
Protocol 1: Quantification of FAEEs in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
dot
References
- 1. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of alcohol misuse: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science behind EtG, FAEE, PEth direct markers of alcohol use [dnalegal.com]
- 5. PEth vs. EtG Testing | AlphaBiolabs USA [alphabiolabsusa.com]
- 6. PEth vs. Other Tests | AlphaBiolabs Learning Centre [alphabiolabs.co.uk]
- 7. Assessing the sensitivity and specificity of phosphatidylethanol (PEth) cutoffs to identify alcohol exposed pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of (11Z,14Z)-Ethyl icosa-11,14-dienoate: In Vivo vs. In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of (11Z,14Z)-Ethyl icosa-11,14-dienoate when studied in living organisms (in vivo) versus in controlled laboratory settings (in vitro). Understanding the biotransformation of this ethyl ester of a polyunsaturated fatty acid is crucial for assessing its physiological effects, potential therapeutic applications, and safety profile. This document outlines the expected metabolic pathways, presents detailed experimental protocols for both study types, and includes hypothetical comparative data to illustrate the key differences and similarities between in vivo and in vitro metabolic outcomes.
Introduction to the Metabolism of Fatty Acid Ethyl Esters
This compound is an ethyl ester of an omega-6 polyunsaturated fatty acid. The metabolism of fatty acid ethyl esters (FAEEs) is of significant interest due to their presence as non-oxidative metabolites of ethanol (B145695) and their use in various supplements[1][2][3]. The primary metabolic pathway for FAEEs is hydrolysis, which breaks the ester bond to release the corresponding fatty acid and ethanol. This reaction is catalyzed by various esterases present in the body.
Hypothesized Metabolic Pathways
The principal metabolic transformation of this compound is expected to be its hydrolysis into (11Z,14Z)-icosa-11,14-dienoic acid and ethanol. Subsequent metabolism would then follow the established pathways for the parent fatty acid, which can be further elongated and desaturated to form other bioactive lipids[4].
Caption: Hypothesized primary metabolic pathway of this compound.
Comparative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected differences in the metabolic profile of this compound between in vivo and in vitro studies. These values are based on the general understanding of FAEE metabolism, where rapid hydrolysis is the dominant fate in vivo.
Table 1: In Vivo Metabolite Distribution in Plasma (Rat Model)
| Metabolite | Concentration (ng/mL) at 1h post-dose | Percentage of Total Metabolites |
| This compound (Parent) | 50 | 5% |
| (11Z,14Z)-Icosa-11,14-dienoic Acid | 900 | 90% |
| Other Minor Metabolites | 50 | 5% |
Table 2: In Vitro Metabolite Formation in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolites Formed |
| (11Z,14Z)-Icosa-11,14-dienoic Acid | 150 | >95% |
| Other Potential Oxidative Metabolites | <5 | <5% |
Table 3: Comparison of Metabolic Clearance
| Parameter | In Vivo (Rat) | In Vitro (Human Liver S9) |
| Half-life (t½) | < 10 minutes | 45 minutes |
| Intrinsic Clearance (CLint) | High | Moderate |
Experimental Protocols
Detailed methodologies for conducting in vivo and in vitro metabolism studies of this compound are provided below.
In Vivo Metabolism Study Protocol (Rat Model)
This protocol outlines the steps for an in vivo study in rats to determine the metabolic fate of the target compound.
Caption: Workflow for the in vivo metabolism study.
1. Animal Handling and Dosing:
-
Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week.
-
The test compound, this compound, is formulated in a suitable vehicle (e.g., corn oil).
-
A single dose (e.g., 10 mg/kg) is administered via oral gavage.
2. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
3. Sample Preparation and Analysis:
-
Plasma samples are subjected to liquid-liquid extraction to isolate the parent compound and its metabolites.
-
The extracted samples are analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound and its primary metabolite, (11Z,14Z)-icosa-11,14-dienoic acid[5][6].
In Vitro Metabolism Study Protocol (Human Liver S9 Fraction)
This protocol describes an in vitro experiment using human liver S9 fractions to assess the metabolic stability of the compound.
Caption: Workflow for the in vitro metabolism study.
1. Incubation:
-
A reaction mixture is prepared containing human liver S9 fraction (e.g., 1 mg/mL protein), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The S9 fraction is advantageous as it contains both microsomal and cytosolic enzymes[7][8].
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding this compound (e.g., 1 µM final concentration).
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes) and the reaction is terminated by adding a cold organic solvent like acetonitrile.
2. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to measure the disappearance of the parent compound over time.
3. Data Analysis:
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Discussion: Comparing In Vivo and In Vitro Findings
A direct comparison of in vivo and in vitro metabolism data is essential for a comprehensive understanding of a compound's fate in the body.
-
In Vivo Studies: These provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME) in a complex biological system. For this compound, in vivo studies are expected to show rapid and extensive hydrolysis in the gastrointestinal tract and blood, leading to high circulating levels of the free fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid[1][3]. The short half-life of the parent ethyl ester in vivo is a key finding from such studies.
-
In Vitro Studies: These offer a more controlled environment to investigate specific metabolic pathways and enzyme kinetics. Using human liver fractions like microsomes or S9 allows for the determination of the metabolic stability of the compound in the liver, which is a primary site of drug metabolism[9][10][11]. While in vitro systems will also show hydrolysis, the rate may be slower compared to the rapid clearance observed in vivo due to the absence of other contributing factors like blood and intestinal esterases. In vitro models are particularly useful for identifying potential species differences in metabolism and for high-throughput screening of multiple compounds.
The correlation between in vitro and in vivo data (IVIVC) for fatty acid ethyl esters is generally good in predicting the primary metabolic pathway of hydrolysis. However, predicting the exact rate of in vivo clearance from in vitro data can be challenging due to the widespread activity of esterases throughout the body, which is not fully captured in liver-based in vitro systems.
Conclusion
The metabolic fate of this compound is predominantly driven by hydrolysis to its corresponding fatty acid and ethanol. In vivo studies are crucial for understanding the rapid, systemic clearance of this compound, while in vitro models provide valuable insights into its hepatic metabolic stability and the enzymes involved. A combined approach, utilizing both in vivo and in vitro methodologies, is essential for a complete and accurate characterization of the metabolism of this compound, thereby informing its potential applications and safety assessment in the fields of research and drug development.
References
- 1. uv.es [uv.es]
- 2. researchgate.net [researchgate.net]
- 3. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fatty acid ethyl ester synthesis by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. efsa.europa.eu [efsa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
